GM1-Ganglioside
Description
Significance of GM1-Ganglioside as a Key Neuronal Glycosphingolipid
GM1 is one of the most abundant gangliosides in the vertebrate brain, representing a significant portion of the total lipid mass in neuronal membranes. mdpi.comfrontiersin.orgnih.gov Its presence is crucial for maintaining the integrity and fluidity of the neuronal plasma membrane. nih.gov The expression and complexity of gangliosides, including GM1, increase with brain development, highlighting their importance in the formation of sophisticated neural networks. nih.gov In the adult human brain, GM1, along with GD1a, GD1b, and GT1b, constitutes over 97% of all gangliosides. nih.govplos.orgnih.gov The fundamental importance of GM1 is underscored by the severe neurological consequences that arise from genetic defects in its metabolism. nih.gov
Distribution and Abundance of this compound in Neural Tissues
The distribution of this compound is not uniform throughout the nervous system; its concentration varies significantly between different brain regions and cell types, and changes dynamically throughout development and aging. nih.govfrontiersin.org In the adult human brain, gangliosides can constitute up to 10-12% of the lipid matter of the neuronal membrane, with a significant portion of this being GM1. mdpi.com
GM1 is particularly enriched in the white matter of the brain, where it is a major component of myelin. nih.govplos.orgnih.gov It is also found in gray matter, though generally at lower concentrations than in white matter. plos.orgnih.gov Studies in mice have shown that while GD1b and GT1b are widely expressed in both gray and white matter, GM1 is predominantly found in white matter, following a similar expression pattern to myelin-associated glycoprotein (B1211001) (MAG). plos.orgnih.gov
At the cellular level, GM1 is present on the surface of various neural cells. nih.gov Immunocytochemical studies have demonstrated its presence on approximately 80% of neurons, all galactocerebroside-positive oligodendrocytes, and about 80% of glial fibrillary acidic protein (GFAP)-positive astrocytes. nih.govnih.gov It is also found on a significant percentage of Schwann cells in the peripheral nervous system. nih.gov
Table 1: Distribution of this compound in Neural Cell Types This table is interactive. Click on the headers to explore more.
| Cell Type | Presence of GM1 | Approximate Percentage of Positive Cells | Primary Location |
|---|---|---|---|
| Neurons | Present | ~80% | Gray and White Matter |
| Oligodendrocytes | Present | 100% | Central Nervous System (Myelin) |
| Astrocytes | Present | ~80% | Central Nervous System |
| Schwann Cells | Present | 50-70% | Peripheral Nervous System |
The concentration of GM1 also changes throughout the lifespan. Its expression increases markedly during brain development, coinciding with periods of active synaptogenesis and myelination. nih.govmdpi.com Conversely, a gradual decrease in GM1 levels is observed during aging, a change that has been linked to age-related cognitive decline. mdpi.comnih.govfrontiersin.org
Table 2: Relative Abundance of Major Gangliosides in the Adult Human Brain This table is interactive. Click on the headers to explore more.
| Ganglioside | Percentage of Total Brain Gangliosides | Predominant Location |
|---|---|---|
| GM1 | 10-20% | White Matter, Myelin |
| GD1a | Part of the >97% majority | Brain Nuclei and Tracts |
| GD1b | Part of the >97% majority | Gray and White Matter |
| GT1b | Part of the >97% majority | Gray and White Matter |
Overview of Functional Paradigms Associated with this compound
The functional repertoire of this compound is extensive, playing a critical role in neuroprotection, neuronal differentiation, and signal transduction. mdpi.comnih.gov These functions are largely mediated through its interactions with proteins and its ability to organize the local membrane environment.
Neurotrophic and Neuroprotective Roles: GM1 exhibits potent neurotrophic and neuroprotective properties. mdpi.comnih.gov It can potentiate the effects of neurotrophic factors like nerve growth factor (NGF) and glial cell line-derived neurotrophic factor (GDNF). nih.govoup.comnih.gov This is achieved by interacting with their respective tyrosine kinase (Trk) receptors, such as TrkA for NGF and the Ret receptor complex for GDNF. mdpi.comnih.govnih.gov This interaction can enhance receptor dimerization, autophosphorylation, and downstream signaling cascades that promote neuronal survival and growth. mdpi.comnih.gov
Neuronal Differentiation and Development: GM1 is a key player in neuronal differentiation, neuritogenesis (the growth of neurites), and axonogenesis. biorxiv.orgnih.gov During development, the transition from simpler gangliosides to more complex ones like GM1 is correlated with neuronal maturation. nih.gov The oligosaccharide portion of GM1 has been shown to be sufficient to trigger neurite outgrowth in cultured neuronal cells. researchgate.net Furthermore, nuclear GM1 has been found to be involved in the epigenetic regulation of genes that are crucial for neuronal differentiation. frontiersin.orgbiorxiv.orgnih.gov
Modulation of Signal Transduction in Lipid Rafts: GM1 is a key component of lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. mdpi.com These rafts function as platforms for signal transduction, concentrating signaling molecules and facilitating their interactions. Within these domains, GM1 can modulate the activity of various membrane proteins, including ion channels and receptors. mdpi.com For instance, GM1 has been shown to influence calcium homeostasis by interacting with calcium channels and pumps, thereby affecting intracellular calcium levels, which are critical for numerous neuronal functions. researchgate.netmdpi.comunimi.itresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C73H134N4O31 |
|---|---|
Molecular Weight |
1563.9 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |
InChI |
InChI=1S/C73H131N3O31.H3N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70;/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97);1H3/b33-31+;/t44-,45+,46+,47-,48-,49-,50-,51-,53-,54-,55-,56+,57+,58+,59-,60-,61-,62-,63-,64+,65-,66-,67-,68+,69-,70+,71+,73+;/m1./s1 |
InChI Key |
XKTKEUMFELHBSG-CHKFDBMMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCC)O.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N |
Origin of Product |
United States |
Biosynthesis and Catabolism of Gm1 Ganglioside
Enzymatic Pathways in GM1-Ganglioside Biosynthesis
The biosynthesis of this compound is a stepwise enzymatic process that primarily occurs in the endoplasmic reticulum and the Golgi apparatus. beilstein-journals.org It begins with the synthesis of ceramide, which is then sequentially glycosylated. beilstein-journals.orgresearchgate.net
The key steps in the formation of GM1 are:
Formation of Glucosylceramide (GlcCer): The initial step involves the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by glucosylceramide synthase. preprints.org
Formation of Lactosylceramide (B164483) (LacCer): A galactose residue is then added to GlcCer by lactosylceramide synthase (β-1,4-galactosyltransferase) to form lactosylceramide. preprints.orgresearchgate.net
Formation of GM3: The addition of a sialic acid (N-acetylneuraminic acid) to lactosylceramide by GM3 synthase (a sialyltransferase) results in the formation of GM3 ganglioside. nih.govnih.gov
Formation of GM2: N-acetylgalactosamine is added to GM3 by GM2/GD2 synthase (β-1,4-N-acetylgalactosaminyltransferase). nih.govjneurosci.org
Formation of GM1: The final step is the addition of a galactose residue to GM2, catalyzed by GM1 synthase (β-1,3-galactosyltransferase), to yield this compound. nih.govplos.org
This series of reactions highlights the coordinated action of several specific glycosyltransferases. nih.gov
Lysosomal Catabolism of this compound
The breakdown of this compound occurs in the lysosomes, the cell's recycling centers. nih.gov This process involves the sequential removal of sugar residues from the non-reducing end of the ganglioside's oligosaccharide chain. limes-institut-bonn.de
Role of Acid β-Galactosidase (GLB1 Gene Product) in GM1 Degradation
The critical enzyme responsible for the final step in GM1 degradation is acid β-galactosidase, which is encoded by the GLB1 gene. nih.govmedlineplus.gov This lysosomal hydrolase cleaves the terminal β-linked galactose residue from the GM1 ganglioside. nih.govscielo.br
A deficiency in the activity of acid β-galactosidase, due to mutations in the GLB1 gene, leads to the lysosomal accumulation of GM1 ganglioside. nih.govfrontiersin.org This accumulation is the primary cause of GM1 gangliosidosis, a severe neurodegenerative lysosomal storage disorder. nih.govfrontiersin.org The enzyme is versatile and also breaks down other substrates like keratan (B14152107) sulfate. medlineplus.govscielo.br
Involvement of Sphingolipid Activator Proteins in Lysosomal Catabolism
The degradation of sphingolipids like GM1 within the aqueous environment of the lysosome is facilitated by small, non-enzymatic glycoproteins called sphingolipid activator proteins (SAPs). jneurosci.orgoup.com These proteins are essential for the breakdown of glycosphingolipids with short oligosaccharide chains. oup.com
Gangliosides are delivered to the lysosome via endocytosis and become incorporated into intralysosomal vesicles. jneurosci.org SAPs act by binding to the lipid substrates and presenting them to the specific water-soluble hydrolytic enzymes. limes-institut-bonn.dejneurosci.org The GM2 activator protein (GM2AP) is particularly important for the degradation of GM2 ganglioside, a precursor to GM1 in the catabolic pathway. limes-institut-bonn.deoup.com Other saposins (A, B, C, and D), derived from a single precursor protein called prosaposin, also play roles in the breakdown of various sphingolipids. oup.com
Salvage Pathways for Ganglioside Subunits
Following the complete breakdown of gangliosides within the lysosomes, the resulting individual components—sugars (glucose, galactose, N-acetylgalactosamine, sialic acid) and lipids (ceramide, sphingosine (B13886), fatty acid)—can be recycled through salvage pathways. nih.gov These pathways represent a significant energy-saving mechanism for the cell, as these salvaged subunits can be reutilized for the synthesis of new gangliosides, other glycosphingolipids, sphingomyelin, and glycoproteins. nih.gov
The extent of recycling can be substantial, accounting for 50% to 90% of the total ganglioside turnover depending on the cell type and its life stage. nih.gov Sialic acid is the most actively recycled component, followed by sphingosine. nih.gov Simpler glycosphingolipids, such as glucosylceramide and lactosylceramide, can also be salvaged from the lysosome and re-enter the biosynthetic pathways in the Golgi apparatus. nih.gov
Interrelationships with Other Ganglioside Metabolic Pathways (e.g., GM2, GD1a, GT1b)
The metabolism of GM1 is intricately linked to the pathways of other major brain gangliosides, including GM2, GD1a, and GT1b. researchgate.netnih.gov
GM2: As described in the biosynthetic pathway, GM2 is the direct precursor of GM1. Conversely, during catabolism, the removal of the terminal galactose from GM1 by acid β-galactosidase yields GM2. The subsequent degradation of GM2 requires the action of β-hexosaminidase A and the GM2 activator protein. nih.gov
GD1a and GT1b: These more complex gangliosides are part of the "a-series" and "b-series" of gangliosides, respectively, which diverge from the main pathway at the level of GM3. nih.gov The synthesis of GD1a and GT1b involves additional sialylation steps catalyzed by specific sialyltransferases. nih.gov During their degradation, both GD1a and GT1b are sequentially broken down, eventually yielding GM1 as a common intermediate before further catabolism. mdpi.com Therefore, GM1 can be considered a central hub in the metabolic network of major brain gangliosides. researchgate.net The interconversion of these gangliosides is crucial for maintaining the dynamic landscape of the cell membrane, which changes during development and aging. nih.govmdpi.com
Below is a table summarizing the key enzymes in this compound metabolism:
| Enzyme | Gene | Function | Pathway |
| Glucosylceramide synthase | UGCG | Synthesizes Glucosylceramide from Ceramide and UDP-glucose. | Biosynthesis |
| Lactosylceramide synthase | B4GALT5/6 | Synthesizes Lactosylceramide from Glucosylceramide and UDP-galactose. | Biosynthesis |
| GM3 synthase | ST3GAL5 | Synthesizes GM3 from Lactosylceramide and CMP-sialic acid. | Biosynthesis |
| GM2/GD2 synthase | B4GALNT1 | Synthesizes GM2 from GM3 and UDP-N-acetylgalactosamine. | Biosynthesis |
| GM1 synthase | B3GALT4 | Synthesizes GM1 from GM2 and UDP-galactose. | Biosynthesis |
| Acid β-galactosidase | GLB1 | Cleaves the terminal galactose from GM1. | Catabolism |
| β-Hexosaminidase A | HEXA | Cleaves the terminal N-acetylgalactosamine from GM2. | Catabolism |
Molecular Architecture and Membrane Dynamics of Gm1 Ganglioside
Functional Significance of the GM1-Ganglioside Oligosaccharide Chain
The oligosaccharide chain of GM1, which extends into the extracellular space, is the primary determinant of its biological activity. mdpi.comd-nb.info This complex carbohydrate structure is responsible for mediating interactions with various molecules and receptors, thereby influencing a range of cellular processes.
Role in Neurotrophic Properties
The oligosaccharide portion of GM1 plays a crucial role in promoting neuronal health and function. Research has consistently shown that this carbohydrate moiety is responsible for the neurotrophic and neuroprotective properties attributed to the entire GM1 molecule. d-nb.infomdpi.com It has been demonstrated that the soluble GM1 oligosaccharide, independent of the ceramide anchor, can replicate these beneficial effects. d-nb.info
A key mechanism underlying these neurotrophic properties is the interaction of the GM1 oligosaccharide with neurotrophin receptors, such as the Tropomyosin receptor kinase A (TrkA), the receptor for Nerve Growth Factor (NGF). mdpi.comnih.gov The GM1 oligosaccharide directly interacts with the TrkA-NGF complex, stabilizing it and leading to the activation of downstream signaling pathways like the ERK1/2 pathway. mdpi.com This activation, in turn, promotes neuronal differentiation, neurite sprouting, and protects against neurotoxicity. mdpi.commdpi.comnih.gov The interaction is highly specific, as the removal of the terminal galactose or the sialic acid from the oligosaccharide chain abolishes the activation of the TrkA receptor. nih.gov
Essentiality for Bioactivity and Cell Surface Interactions
The bioactivity of GM1 is overwhelmingly attributed to its oligosaccharide chain. d-nb.info This hydrophilic head group protrudes from the cell surface, making it available for interactions with a variety of extracellular molecules and proteins on neighboring cells. mdpi.comd-nb.info These interactions are fundamental to GM1's role in modulating cellular functions such as cell differentiation, adhesion, and signaling. unimi.it
Studies have shown that the isolated GM1 oligosaccharide can mimic many of the functions of the intact ganglioside, highlighting its central role. d-nb.infonih.gov For instance, the oligosaccharide alone can trigger the signaling cascades that lead to neuronal differentiation and protection. mdpi.comd-nb.info This demonstrates that the primary biological information of GM1 is encoded within its complex carbohydrate structure. The ceramide portion, while important for membrane anchoring, is not the primary mediator of these specific bioactive effects. mdpi.comnih.gov The ability of the GM1 oligosaccharide to interact with and modulate the function of membrane proteins is a key aspect of its essentiality for cellular homeostasis. researchgate.net
Minimal Structural Requirements for Receptor Activation
The activation of receptors by GM1 is highly dependent on the specific structure of its oligosaccharide chain. Research has identified the minimal structural components of the GM1 oligosaccharide necessary for its interaction with and activation of receptors like TrkA. researchgate.netnih.gov
The core inner portion of the GM1 oligosaccharide, specifically the pentasaccharide β-Gal-(1-3)-β-GalNAc-(1-4)-[α-Neu5Ac-(2-3)]-β-Gal-(1-4)-β-Glc, is essential for mediating the TrkA-dependent neuritogenic process. nih.govresearchgate.net Further studies have pinpointed the inner trisaccharide, β-Gal-(1-3)-β-GalNAc-(1-4)-[α-Neu5Ac-(2-3)]-β-Gal, as the minimal portion required for TrkA activation. researchgate.netnih.gov
Interestingly, modifications to this core structure can significantly impact its activity. For example, the addition of another sialic acid residue to the outer galactose, which forms the oligosaccharide of GD1a, prevents the interaction with TrkA and subsequent neuritogenesis. researchgate.netnih.gov Conversely, the addition of a fucose residue to the outer galactose, forming Fucosyl-GM1, does not inhibit this interaction and the resulting neurotrophic effects. researchgate.netnih.gov This highlights the remarkable specificity of the structural requirements for GM1-mediated receptor activation.
Influence of the Ceramide Moiety on Membrane Organization and Protein Interactions
While the oligosaccharide chain dictates the specific biological activities of GM1, the ceramide moiety, which anchors the ganglioside to the cell membrane, plays a crucial role in influencing membrane organization and modulating protein interactions. mdpi.comnih.gov The structure of the ceramide, consisting of a sphingosine (B13886) base and a fatty acid, affects the physical properties of the membrane. frontiersin.org
The ceramide portion of GM1 contributes to the reduction of membrane fluidity. mdpi.com The length and degree of saturation of the fatty acid chain in the ceramide influence how GM1 partitions within the membrane. frontiersin.org For instance, GM1 species with saturated acyl chains tend to partition into more ordered membrane domains, whereas those with unsaturated chains show different partitioning behavior. nih.gov This differential partitioning, driven by the ceramide structure, can influence the lateral organization of other membrane components, including proteins. frontiersin.orgmdpi.com
The ceramide moiety is also implicated in the direct or indirect modulation of protein function. While the oligosaccharide is key for specific recognition, the ceramide's influence on the local membrane environment can affect the conformation and activity of transmembrane proteins. mdpi.com Furthermore, the structure of the ceramide can impact the binding of proteins to the GM1 oligosaccharide headgroup. nih.gov Thus, the ceramide acts as a critical structural element that correctly positions the bioactive oligosaccharide in the membrane and helps to create a membrane environment conducive to specific protein interactions and signaling events. nih.gov
Association of this compound with Lipid Rafts and Membrane Microdomains
GM1 is a well-established marker for a specific type of membrane microdomain known as lipid rafts. nih.govjci.org These are dynamic, nanoscale assemblies enriched in cholesterol, sphingolipids, and specific proteins that are involved in a variety of cellular processes, including signal transduction and membrane trafficking. nih.govibiology.org
Thermodynamic Promotion of Segregation and Stabilization
The association of GM1 with lipid rafts is driven by fundamental thermodynamic principles. The unique amphiphilic nature of GM1, with its large, branched oligosaccharide headgroup and hydrophobic ceramide tail, makes its uniform distribution across the plasma membrane thermodynamically unfavorable. mdpi.com This leads to the self-aggregation of GM1 molecules, forming clusters or microdomains. nih.gov
The interaction between the saturated fatty acid chains of GM1 and cholesterol further promotes the segregation of these molecules into ordered, liquid-ordered (Lo) phases, which are characteristic of lipid rafts. frontiersin.orgibiology.org This segregation is a form of lateral phase separation within the membrane bilayer. frontiersin.org The presence of GM1 in these domains helps to stabilize them. Atomic force microscopy studies have shown that the addition of GM1 to model membranes composed of lipid raft components leads to the formation of small, GM1-rich nanodomains preferentially located in the more ordered phase. researchgate.net This clustering of GM1 within rafts creates platforms that can recruit or exclude specific proteins, thereby concentrating signaling molecules and enhancing the efficiency of cellular communication. mdpi.commolbiolcell.org For instance, the co-localization of GM1 and Trk receptors within these specialized domains is considered necessary for efficient receptor phosphorylation and signaling. mdpi.com
Modulation of Membrane Fluidity and Organization
Even at low concentrations, GM1 molecules have a tendency to form clusters, which are integral to the formation of specialized membrane microdomains known as lipid rafts. nih.govmdpi.com These rafts are distinct from the surrounding membrane, being more ordered and less fluid. nih.gov Molecular dynamics simulations have shown that as the concentration of GM1 increases, more hydrogen bonds form between the GM1 molecules, leading to the formation of larger clusters. rsc.org This clustering further contributes to reduced membrane fluidity and increased lipid ordering. rsc.org
The structure of the lipid portion of GM1, specifically the length of the fatty acid chain, also influences the biophysical properties of the membrane. mdpi.com For instance, an increase in C20 fatty acid-containing GM1 has been associated with altered membrane fluidity. mdpi.com
The following table summarizes the key findings on how GM1 modulates membrane properties:
| Property | Effect of GM1 | Underlying Mechanism | Supporting Evidence |
| Membrane Fluidity | Decreases | Lateral cooperative interactions and clustering of GM1 molecules. nih.govmdpi.com Formation of hydrogen bonds between GM1 molecules. rsc.org | Molecular dynamics simulations show reduced fluidity with increased GM1 concentration. rsc.org |
| Lipid Ordering | Increases | Formation of more organized lipid raft microdomains. nih.gov | Increased lipid ordering observed in simulations with higher GM1 content. rsc.org |
| Membrane Thickness | Decreases | Increased GM1 concentration leads to a decrease in membrane thickness and surface area. rsc.org | Coarse-grained molecular dynamics simulations. rsc.org |
| Domain Formation | Induces | Self-assembles into clusters, forming GM1-rich microdomains (lipid rafts). nih.govmdpi.com | Atomic force microscopy and electrochemical impedance spectroscopy have shown GM1-rich domains. mdpi.com |
Implications for Protein Function and Signal Transduction within Membrane Microenvironments
The organization of the plasma membrane into distinct microdomains, heavily influenced by GM1, has profound implications for the function of membrane proteins and the propagation of cellular signals. nih.govbiologists.com Lipid rafts act as platforms that concentrate specific proteins, facilitating their interaction and thereby regulating signal transduction pathways. biologists.comashpublications.org
GM1's role extends beyond passively organizing the membrane; it actively participates in signaling events. The dynamic nature of its oligosaccharide head allows it to interact with a variety of membrane receptors and extracellular ligands through hydrogen or ionic bonds. mdpi.comnih.gov These interactions can modulate the activity of these proteins. For example, GM1 has been shown to interact with and modulate the function of receptors for nerve growth factor (NGF) and fibroblast growth factor 2 (FGF2). mdpi.compnas.org The binding of laminin-1 to GM1, for instance, induces the formation of large GM1 clusters, which in turn facilitates the recruitment and activation of other signaling molecules to promote neurite outgrowth. biologists.com
The influence of GM1 on protein function is also evident in its ability to modulate the structure of peptides and proteins. nih.gov Studies have shown that peptides with disordered structures can adopt an ordered conformation upon interacting with GM1. nih.gov This suggests that the GM1-rich environment of lipid rafts can be crucial for the proper folding and function of certain membrane-associated proteins.
Furthermore, the clustering of GM1 is critical for the initiation of certain pathological processes. For instance, GM1 clusters in neuronal membranes serve as nucleation sites for the aggregation of amyloid-β peptides, a key event in Alzheimer's disease. nih.govmdpi.com The interaction involves the hydrophobic ceramide portion of GM1 embedded in the membrane and electrostatic and hydrogen bonds with the hydrophilic sialic acid portion. mdpi.com
The table below details research findings on GM1's role in protein function and signaling:
| Protein/Process | Effect of GM1 Interaction | Mechanism | Key Findings |
| Nerve Growth Factor (NGF) Receptor (TrkA) | Potentiates NGF-induced receptor activation. | GM1 associates with TrkA in lipid rafts, promoting its dimerization and autophosphorylation. mdpi.combiologists.com | Overexpressed GM1 can also suppress NGF signals by altering receptor localization and membrane fluidity. oncotarget.com |
| Fibroblast Growth Factor 2 (FGF2) | Acts as a functional co-receptor for FGF2. | Cell membrane-associated GM1 binds to FGF2, which is required for its mitogenic activity. pnas.org | GM1-overloading in cells confers the ability to proliferate in response to FGF2. pnas.org |
| Laminin-1 Signaling | Crucial for laminin-1-induced neurite outgrowth. | Laminin-1 binds to GM1, inducing clustering and recruitment of β1 integrin and TrkA into lipid rafts, activating downstream signaling. biologists.com | Disruption of GM1 clustering inhibits laminin-1-mediated neurite outgrowth. biologists.com |
| Interleukin-2 (IL-2) Receptor Signaling | Regulates IL-2R signaling. | Sequestration of the IL-2Rα chain within lipid rafts restricts its association with other receptor subunits. ashpublications.org | Immobilization of GM1 inhibits IL-2-induced T-cell proliferation. ashpublications.org |
| Amyloid-β (Aβ) Peptide | Serves as a nucleation center for Aβ aggregation. | GM1 clusters in lipid rafts bind Aβ, inducing a conformational change to a β-sheet structure and promoting aggregation. nih.govmdpi.com | The interaction is dependent on GM1 clustering and is stabilized by cholesterol. mdpi.com |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Stabilizes the protein at the plasma membrane. | GM1 resides in the same membrane microenvironment as CFTR and its presence can increase the stability of mutated CFTR. researchgate.net | A decrease in plasma membrane GM1 content is observed in cells with mutated CFTR. researchgate.net |
Mechanisms of Action and Cellular Signaling Modulations by Gm1 Ganglioside
Modulation of Neurotrophic Factor Receptor Signaling by GM1-Ganglioside
This compound, a monosialotetrahexosylganglioside, plays a significant role in modulating cellular signaling pathways crucial for neuronal growth, differentiation, and survival. Its mechanism of action often involves the intricate regulation of neurotrophic factor receptor signaling. This section details the interactions of GM1 with the Tropomyosin Receptor Kinase (Trk) family and the Glial Cell-Derived Neurotrophic Factor (GDNF) receptor complex.
Tropomyosin Receptor Kinase (Trk) Family Interactions (TrkA, TrkB, TrkC)
This compound directly interacts with and modulates the activity of the Trk family of neurotrophin receptors, which include TrkA, TrkB, and TrkC, the high-affinity receptors for Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), respectively.
Research has demonstrated a direct and specific association between this compound and the TrkA receptor. nih.gov This interaction is not merely an environmental influence within the plasma membrane but a direct binding event. The bioactive component of GM1 responsible for this interaction is its oligosaccharide chain. nih.govmdpi.comresearchgate.net Studies using photolabeling experiments with a tritium-labeled GM1 oligosaccharide have shown a direct interaction with the extracellular domain of the TrkA receptor. nih.gov This finding is significant as it indicates that the carbohydrate portion of GM1, rather than its ceramide anchor, is the key mediator of TrkA activation. nih.gov
Molecular docking analyses have further elucidated this interaction, revealing that the GM1 oligosaccharide can bind to the TrkA-NGF complex, acting as a stabilizing bridge. nih.govresearchgate.net This binding enhances the interaction between TrkA and its ligand, NGF. nih.gov The minimal structural requirement for this activation has been identified as the inner core of the GM1 oligosaccharide: β-Gal-(1-3)-β-GalNAc-(1-4)-[α-Neu5Ac-(2-3)]-β-Gal. uni.lu Modifications to this core structure, such as the addition of a sialic acid residue that converts the oligosaccharide to that of GD1a, can prevent the interaction with TrkA. uni.lu
| Finding | Methodology | Reference |
|---|---|---|
| Direct interaction between GM1 oligosaccharide and the extracellular domain of TrkA. | Photolabeling experiments with tritium-labeled GM1 oligosaccharide. | nih.gov |
| GM1 oligosaccharide binds the TrkA-NGF complex, stabilizing the interaction. | Molecular docking analyses. | nih.govresearchgate.net |
| The inner core of the GM1 oligosaccharide is the minimal portion required for TrkA activation. | In vitro and in silico biochemical approaches. | uni.lu |
The binding of GM1 to TrkA facilitates the receptor's activation, a process that involves dimerization and subsequent autophosphorylation of specific tyrosine residues within its cytoplasmic domain. The presence of GM1 has been shown to potentiate NGF-induced autophosphorylation of the TrkA receptor. nih.gov In cell cultures, the addition of exogenous GM1 enhances NGF/TrkA signaling. nih.gov One study reported a more than three-fold increase in NGF-induced TrkA autophosphorylation in the presence of GM1 compared to NGF alone. nih.gov This enhancement of phosphorylation is a critical step in initiating the downstream signaling cascade. While the direct impact of GM1 on the dimerization process itself is a subject of ongoing investigation, the resulting increase in autophosphorylation strongly suggests a role in promoting a conformational state of the receptor that is favorable for activation. However, it is noteworthy that the cellular context and GM1 concentration can influence this effect, as overexpression of GM1 in PC12 cells has been reported to inhibit NGF-induced TrkA dimerization and phosphorylation, possibly due to changes in membrane fluidity. nih.gov
Upon activation and autophosphorylation, the TrkA receptor serves as a docking site for various intracellular adaptor proteins, leading to the activation of several downstream signaling pathways. A primary pathway influenced by GM1-mediated TrkA activation is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically involving the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govnih.gov The activation of TrkA by the GM1 oligosaccharide specifically induces an increase in TrkA phosphorylation on Tyr490, which is followed by an increase in MAPK activation, ultimately leading to neuronal differentiation. uni.lu Studies in various brain regions, including the striatum, hippocampus, and frontal cortex, have shown that GM1 can induce the phosphorylation and activation of ERK1/2 in a concentration- and time-dependent manner. nih.gov This GM1-induced activation of ERK is blocked by selective Trk kinase inhibitors, confirming that the effect is mediated through Trk receptors. nih.gov The ERK1/2 pathway is a central regulator of cell proliferation and differentiation, and its activation by GM1-TrkA signaling is a key mechanism for the neurotrophic effects of the ganglioside. novusbio.comembopress.orgnih.govresearchgate.net
| Event | Key Details | Consequence | Reference |
|---|---|---|---|
| TrkA Autophosphorylation | GM1 enhances NGF-induced phosphorylation of TrkA, particularly on Tyr490. | Initiates downstream signaling. | nih.govuni.lu |
| MAPK/ERK1/2 Activation | GM1-induced TrkA activation leads to the phosphorylation and activation of ERK1 and ERK2. | Promotes neuronal differentiation and survival. | nih.govnih.gov |
| Inhibition | The GM1 effect on ERK activation is blocked by Trk kinase inhibitors. | Confirms the pathway is Trk-dependent. | nih.gov |
The interaction of GM1 with the Trk receptor family is not limited to TrkA. GM1 also modulates the activity of TrkB, the receptor for BDNF. However, the mechanism appears to be more complex and potentially indirect compared to its interaction with TrkA. Some studies suggest that gangliosides can activate Trk receptors by inducing the release of neurotrophins. nih.gov For instance, GM1 was found to induce the autophosphorylation of TrkC more potently than TrkA or TrkB, an effect attributed to the GM1-mediated release of neurotrophin-3 (NT-3). nih.gov In cultured cerebellar granule cells, GM1 specifically induced the release of NT-3 but not BDNF or NGF. nih.gov
Conversely, other research indicates a more direct role for GM1 in modulating TrkB signaling, particularly in pathological contexts. In a mouse model of diisopropylfluorophosphate exposure, which leads to reduced TrkA and TrkB phosphorylation, treatment with GM1 was shown to restore the phosphorylation levels of both receptors in the cortex, prefrontal cortex, and hippocampus. researchgate.net This suggests that GM1 can positively modulate TrkB activity and signaling. The mature BDNF-TrkB signaling pathway is a key regulator of GABAergic synaptic transmission, and its modulation by molecules like GM1 has significant implications for neuronal function. nih.govfrontiersin.org The precise nature of GM1's interaction with TrkB and its influence on BDNF release and signaling remains an area of active investigation, with evidence pointing towards both direct receptor modulation and indirect effects via neurotrophin release.
Glial Cell-Derived Neurotrophic Factor (GDNF) Receptor Complex (Ret/GFRα1) Activation
Beyond the Trk family, this compound also exerts neurotrophic effects by modulating the signaling of the GDNF receptor complex. This complex consists of the receptor tyrosine kinase Ret and the glycosylphosphatidylinositol (GPI)-anchored co-receptor, GDNF family receptor alpha 1 (GFRα1). nih.govnih.gov GDNF first binds to GFRα1, and this complex then recruits and activates Ret. researchgate.net
Studies have shown that GM1 can enhance Ret signaling. In striatal slices, the addition of GM1 led to a concentration- and time-dependent increase in Ret activity. nih.gov This GM1-induced activation of Ret required the presence of the GFRα1 co-receptor. nih.gov The mechanism appears to involve GM1 increasing the binding of endogenous GDNF to GFRα1, which in turn parallels the activation of Ret. nih.gov This suggests that adequate levels of GM1 are necessary to maintain Ret signaling by stabilizing the tripartite GDNF-GFRα1-Ret complex. researchgate.net The activation of Ret was followed by the phosphorylation of its tyrosine residue Tyr1062 and the recruitment of downstream signaling molecules. nih.gov These findings indicate that GM1 can modulate the GDNF receptor system, providing another pathway through which it supports neuronal function, particularly for dopaminergic neurons which are highly responsive to GDNF. nih.gov
Enhancement of Ret Kinase Activity and Phosphorylation
This compound has been shown to play a significant role in modulating the activity of the Ret receptor tyrosine kinase, a key component in the signaling pathway of the glial cell line-derived neurotrophic factor (GDNF). Studies have demonstrated that the addition of GM1 to striatal slices in situ leads to a concentration- and time-dependent increase in Ret activity. nih.gov This activation of Ret is followed by the phosphorylation of specific tyrosine residues, namely Tyr1062 and Tyr981. nih.gov The neurotrophic actions of GM1 on dopaminergic neurons are thought to be partly mediated through its interaction with the GDNF receptor complex, which includes the Ret tyrosine kinase and the GFRα1 co-receptor. nih.gov
The proposed mechanism involves GM1 facilitating the binding of endogenous GDNF to its GFRα1 co-receptor, which in turn promotes Ret activation and phosphorylation. nih.gov Interestingly, the entire GM1 molecule is required for this effect, and the activation can be blocked by kinase inhibitors such as PP1 and PP2. nih.gov Furthermore, chronic treatment with GM1 has been observed to enhance Ret activity and phosphorylation in the striatum of an MPTP-mouse model, a finding that was associated with the recovery of dopamine (B1211576) and DOPAC deficits. nih.gov This suggests that GM1, through its influence on GFRα1, modulates Ret activation and phosphorylation, providing a potential mechanism for its neurotrophic effects on dopaminergic neurons. nih.gov
| Experimental Model | Key Findings | Reference |
| Striatal Slices (in situ) | GM1 increased Ret activity in a concentration- and time-dependent manner. | nih.gov |
| Striatal Slices (in situ) | Ret activation was followed by Tyr1062 and Tyr981 phosphorylation. | nih.gov |
| MPTP-Mouse Model (in vivo) | Chronic GM1 treatment enhanced Ret activity and phosphorylation in the striatum. | nih.gov |
Recruitment of PI3K/Akt and Src Signaling
Following the activation of the Ret receptor, this compound facilitates the recruitment of downstream signaling molecules, including those in the Phosphoinositide 3-Kinase (PI3K)/Akt and Src signaling pathways. The phosphorylation of Tyr1062 on the Ret receptor is a critical step that leads to the recruitment of the PI3K/Akt pathway. nih.gov This indicates that GM1-induced Ret activation directly engages this important cell survival and growth pathway.
In addition to the PI3K/Akt pathway, the Src kinase is also involved in the signaling cascade initiated by GM1. nih.gov Src kinase has been found to be associated with the Ret receptor, and treatment with GM1 enhances its phosphorylation. nih.gov This suggests that GM1 not only activates the primary receptor but also recruits and activates associated kinases that are crucial for the propagation of the downstream signal. The coordinated recruitment of both PI3K/Akt and Src signaling pathways underscores the multifaceted role of GM1 in modulating cellular responses to neurotrophic factors. nih.gov
Interactions with Other Receptor Systems (e.g., FGF2, Integrins, EGFR, PDGF Receptors)
This compound's influence extends beyond the Ret signaling pathway, as it interacts with and modulates a variety of other receptor systems, thereby impacting a wide range of cellular processes.
Fibroblast Growth Factor 2 (FGF2): Cell membrane-associated GM1 can act as a functional coreceptor for FGF2. nih.govresearchgate.net While free gangliosides can bind to FGF2 and prevent its interaction with its receptors, membrane-bound GM1 is required for the mitogenic activity of this growth factor. nih.govnih.gov Overloading endothelial cell membranes with exogenous GM1 has been shown to increase the mitogenic potency of FGF2 tenfold. nih.gov This suggests that GM1 can facilitate FGF2 signaling, potentially by presenting the growth factor to its high-affinity tyrosine kinase receptors. nih.gov
Integrins: The interaction between the extracellular matrix and integrins can recruit FGF receptor 1 (FGFR1) and enhance the cell's responsiveness to FGF2, thereby modulating cell adhesion and proliferation. researchgate.net While a direct interaction between GM1 and integrins in this context is not explicitly detailed, the modulation of FGFR signaling by GM1 suggests a potential interplay within this signaling nexus. researchgate.net
Epidermal Growth Factor Receptor (EGFR): GM1 has been shown to regulate EGFR signaling, particularly in the context of contact inhibition of cell growth. scienceopen.com Increased expression of GM1 is observed in contact-inhibited cells, and the addition of exogenous GM1 or its overexpression can inhibit cell proliferation and EGFR activation in high-density cell cultures. scienceopen.com The proposed mechanism involves GM1 promoting a change in the localization of EGFR from glycosphingolipid-enriched microdomains to caveolae, which in turn suppresses EGFR signaling. scienceopen.com Some gangliosides can directly bind to EGFR, leading to an inhibition of its activation. scienceopen.com
Platelet-Derived Growth Factor (PDGF) Receptors: Gangliosides have been implicated in the regulation of PDGF receptor (PDGFR) dimerization. researchgate.net This modulation of receptor dimerization is a key mechanism by which gangliosides can influence the activity of receptor tyrosine kinases.
| Receptor System | Nature of Interaction with GM1 | Functional Outcome |
| FGF2 Receptor | Acts as a functional coreceptor | Enhances mitogenic activity of FGF2 |
| Integrins | Potential interplay through FGFR modulation | Modulates cell adhesion and proliferation |
| EGFR | Promotes receptor relocalization | Inhibits cell proliferation and EGFR activation |
| PDGF Receptor | Regulates receptor dimerization | Modulates receptor activity |
Regulation of Intracellular Signal Transduction Pathways by this compound
Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, JNK, p38 MAPK)
The mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate a multitude of cellular processes, including gene expression, cell proliferation, and programmed cell death. ntnu.no These pathways are typically organized in a three-tiered system consisting of a MAPK, a MAPK kinase (MAPKK or MEK), and a MAPKK kinase (MAPKKK). ntnu.noscienceopen.com this compound has been shown to modulate the activity of the three major MAPK subfamilies: the extracellular signal-regulated kinases (ERK1/2), the c-Jun amino-terminal kinases (JNKs), and the p38 MAPKs. nih.gov
Studies have shown that the addition of GM1 to brain slices can activate ERKs. nih.gov In the striatum, GM1 was found to elicit the activation of Erk2 more so than Erk1 in a time- and concentration-dependent manner. nih.gov This effect on Erk2 was also observed with other gangliosides and could be blocked by Trk kinase inhibitors, suggesting that GM1's influence on the ERK pathway is mediated, at least in part, through Trk receptors. nih.gov The activation of ERK1/2 by growth factors often depends on the MAPKKK c-Raf. ntnu.no
The JNK and p38 MAPK pathways are typically activated in response to cellular stress and inflammatory cytokines. nih.govresearchgate.net While the direct and specific mechanisms of GM1 regulation of JNK and p38 are less elucidated in the provided context, the general involvement of MAPK cascades in cellular responses to GM1 is evident. The complexity of MAPK signaling lies in the considerable specificity built into their activation and function, with different stimuli activating distinct MAPKKKs. ntnu.no
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a fundamental pathway that governs cell growth, survival, and apoptosis. nih.gov Constitutive activation of this pathway is implicated in the progression of various diseases. nih.gov this compound has been demonstrated to actively recruit and activate the PI3K/Akt pathway.
Incubating striatal slices with GM1 has been shown to increase the activity of PI3-kinase in a time- and concentration-dependent manner, with an EC50 of 5 µmol/L. nih.gov This activation of PI3-kinase was followed by a temporally parallel activation of its downstream target, Akt. nih.gov The activation of the PI3K/Akt pathway by GM1 appears to be at least partially mediated through Trk receptors, as the Trk inhibitor K252a was able to block the enhanced PI3-kinase activity. nih.gov
Further research has indicated that GM1's neuroprotective effects may be linked to its ability to activate PI3K/Akt signaling. mdpi.com For instance, in a model of propofol-induced developmental neurotoxicity, GM1 was found to exert its protective effects by upregulating the PI3K/Akt pathway. mdpi.com The use of a specific PI3K inhibitor, LY294002, negated the beneficial effects of GM1, confirming the crucial role of this pathway in mediating GM1's actions. mdpi.com The PI3K/Akt pathway is also involved in the regulation of glucose metabolism and insulin (B600854) responsiveness through downstream effectors like GSK-3β and FOXO. db-thueringen.de
| Experimental Condition | Effect of GM1 on PI3K/Akt Pathway | Downstream Consequences |
| Striatal Slices | Increased PI3-kinase and Akt activity | - |
| Propofol-Induced Neurotoxicity Model | Upregulation of the PI3K/Akt pathway | Neuroprotection, inhibition of NF-κB pathway |
Nuclear Factor Kappa B (NF-κB) Signaling
Nuclear factor kappa B (NF-κB) is a critical transcription factor that regulates a wide array of cellular processes, most notably inflammation and cell survival. nih.gov The NF-κB signaling pathway is activated by a diverse range of stimuli, including cytokines and pattern-recognition receptors. reactome.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins known as IκBs. reactome.org
The interplay between the PI3K/Akt pathway and NF-κB signaling is significant, with NF-κB often acting as a downstream regulator of the PI3K/Akt cascade. mdpi.com Research has shown that GM1 can indirectly influence NF-κB signaling through its modulation of the PI3K/Akt pathway. In a study on propofol-induced neurotoxicity, the neuroprotective effects of GM1 were attributed to its ability to upregulate the PI3K/Akt pathway, which in turn led to the inhibition of the NF-κB pathway. mdpi.com When the regulatory effect of GM1 on the PI3K/Akt pathway was blocked by an inhibitor, the NF-κB pathway was activated. mdpi.com This suggests an inverse relationship between GM1-activated PI3K/Akt signaling and the activation of the NF-κB pathway in this specific context.
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathways
This compound has been shown to play a role in modulating the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathways. Research indicates that GM1 can enhance leptin receptor (LepR) signaling through the activation of the JAK2/STAT3 pathway researchgate.net. This suggests that GM1 can influence cellular processes regulated by leptin, such as energy homeostasis and metabolism, by facilitating the signal transduction cascade initiated by this hormone.
The activation of STAT3, in particular, has been implicated in various cellular functions, including angiogenesis and immune responses mdpi.com. While some studies have explored the association between other gangliosides, like GM3, and STAT3 activation in the context of cancer, the specific and detailed mechanisms of GM1's interaction with the JAK/STAT pathway are an area of ongoing investigation mdpi.com. The ability of GM1 to influence this pathway highlights its importance in integrating extracellular signals into intracellular responses.
Table 1: this compound and its Interaction with the JAK/STAT Pathway
| Interacting Molecule | Pathway Component | Observed Effect | Reference |
|---|---|---|---|
| Leptin Receptor (LepR) | JAK2/STAT3 | Promotion of signaling | researchgate.net |
Small GTPase-Mediated Signal Transduction
The direct modulation of small GTPase-mediated signal transduction by this compound is a subject that requires more extensive research. Small GTPases, such as those belonging to the Ras, Rho, and Rac families, are critical regulators of a wide array of cellular processes, including cell proliferation, cytoskeletal organization, and membrane trafficking.
While GM1 is known to be a key component of lipid rafts, which are membrane microdomains that serve as platforms for various signaling molecules including small GTPases, direct evidence detailing the specific mechanisms by which GM1 influences the activation or inhibition of these GTPases is not yet well-established in the scientific literature. Given GM1's role in modulating membrane fluidity and organizing signaling complexes, it is plausible that it could indirectly affect the localization and activity of small GTPases. However, further studies are needed to elucidate the precise nature of this potential interaction.
Modulation of Reactive Oxygen Species (ROS) Production and Oxidative Stress Pathways
This compound has demonstrated significant involvement in the modulation of reactive oxygen species (ROS) production and the mitigation of oxidative stress through various mechanisms. It is recognized for its neuroprotective effects, which are partly attributed to its antioxidant properties dntb.gov.uamdpi.com.
Research has shown that GM1 can suppress oxidative stress and inflammatory responses by activating the PI3K/AKT-Nrf2 signaling pathway wikipedia.org. The transcription factor Nrf2 is a master regulator of the antioxidant response, and its activation by GM1 leads to the expression of a battery of antioxidant and cytoprotective genes. In the context of neurodegenerative conditions like Alzheimer's disease, GM1 treatment has been found to alleviate amyloid-beta (Aβ)-induced oxidative stress by increasing the levels of antioxidant enzymes and reducing the content of malondialdehyde (MDA), a marker of lipid peroxidation yeastgenome.org.
Furthermore, the protective and antioxidative effects of GM1 in neuronal cells exposed to hydrogen peroxide appear to be mediated by the activation of Trk receptor tyrosine kinase and downstream protein kinases jax.org. GM1 has also been observed to decrease the production of ROS in brain synaptosomes and reduce the accumulation of lipid peroxidation products nih.gov. In models of neomycin-induced ototoxicity, GM1 was found to significantly decrease ROS levels in auditory hair cells, suggesting a role in protecting against oxidative damage nih.gov.
Table 2: Effects of this compound on Oxidative Stress Pathways
| Cellular Context | Key Pathway/Molecule Modulated | Outcome | Reference(s) |
|---|---|---|---|
| High Altitude Cerebral Edema Model | PI3K/AKT-Nrf2 pathway | Suppression of oxidative stress and inflammation | wikipedia.org |
| Alzheimer's Disease Model (Aβ exposure) | Nrf2/ARE signaling pathway, antioxidant enzymes | Alleviation of oxidative stress, increased cell viability | yeastgenome.org |
| Neuronal Cells (H₂O₂ exposure) | Trk receptor tyrosine kinase | Reduced ROS accumulation, inhibition of cytotoxicity | jax.org |
| Brain Synaptosomes | Lipid peroxidation | Decreased ROS production and lipid peroxidation | nih.gov |
| Auditory Hair Cells (Neomycin exposure) | ROS levels | Decreased ROS levels, protection against cytotoxicity | nih.gov |
Involvement in Calcium Homeostasis and Signaling
This compound plays a crucial role in the regulation of calcium homeostasis and signaling, which are fundamental to a multitude of cellular functions, particularly in the nervous system. GM1 is involved in modulating calcium flux between the nucleus and the cytoplasm by stabilizing the Na+/Ca2+ exchanger located in the inner membrane of the nuclear envelope, a process that is important during neural differentiation.
Studies have demonstrated that GM1 can influence the activity of L-type voltage-dependent calcium channels. The binding of cholera toxin B subunit, which specifically interacts with GM1, has been shown to induce a sustained increase in intracellular calcium concentration by promoting calcium influx. This GM1-mediated calcium influx is a key element in subsequent cellular responses, including cell proliferation.
The neuritogenic effects of GM1 are also closely linked to calcium signaling. The ability of GM1 to promote neurite outgrowth is enhanced in the presence of extracellular calcium and can be diminished by calcium channel blockers, indicating that the neurotrophic actions of GM1 are calcium-dependent. Furthermore, GM1-mediated signaling can lead to the release of calcium from intracellular stores, a process that can be dependent on the activation of phospholipase C.
Table 3: this compound's Role in Calcium Signaling
| Mechanism | Cellular Location | Effect | Reference(s) |
|---|---|---|---|
| Stabilization of Na+/Ca2+ exchanger | Nuclear envelope | Modulation of nuclear-cytoplasmic calcium flux | |
| Modulation of L-type Ca2+ channels | Plasma membrane | Regulation of calcium influx | |
| Induction of Ca2+ influx | Plasma membrane | Sustained increase in intracellular Ca2+ | |
| Potentiation of neuritogenesis | Neuronal cells | Ca2+-dependent enhancement of neurite outgrowth | |
| Release from intracellular stores | Endoplasmic reticulum | Activation of phospholipase C-dependent Ca2+ release |
Epigenetic Regulation of Gene Expression (e.g., Tyrosine Hydroxylase, Histone Acetylation)
This compound is involved in the epigenetic regulation of gene expression, a mechanism that has significant implications for neuronal differentiation and function. One of the key findings is the association of nuclear GM1 with chromatin. It has been demonstrated that nuclear GM1 binds to acetylated histones on the promoters of specific genes, including N-acetylgalactosaminyltransferase I (GalNAcT) and NeuroD1, in differentiated neurons. This interaction with active chromatin suggests that GM1 can modulate the transcriptional activity of genes crucial for neuronal development.
The epigenetic activation of the GalNAcT gene, which is involved in the biosynthesis of complex gangliosides, is accompanied by an induction of neuronal differentiation in neural stem cells then they are exposed to an exogenous supplement of GM1. This suggests a positive feedback loop where GM1 can promote its own synthesis and further drive neuronal differentiation through epigenetic mechanisms.
Furthermore, GM1 has been shown to influence the expression of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine. In a primate model of Parkinson's disease, where the expression of tyrosine hydroxylase is reduced, administration of GM1 was able to partially reverse this deficit. This suggests that GM1 may have a therapeutic potential in neurodegenerative diseases by epigenetically modulating the expression of key enzymes involved in neurotransmitter synthesis.
Table 4: Epigenetic and Gene Expression Regulation by this compound
| Target | Mechanism | Cellular Process | Reference(s) |
|---|---|---|---|
| GalNAcT and NeuroD1 gene promoters | Binds to acetylated histones | Modulation of transcriptional activity, neuronal differentiation | |
| Tyrosine Hydroxylase | Increased cellular content | Partial reversal of reduced expression in a Parkinson's disease model |
Compound Glossary
Physiological and Pathophysiological Roles of Gm1 Ganglioside
Role in Neuronal Development and Plasticity
GM1-ganglioside is a key regulator of neuronal development and plasticity, influencing a spectrum of processes from the initial differentiation of neurons to the dynamic remodeling of synaptic connections in the mature brain. nih.govnih.gov Its expression is tightly regulated during neurodevelopment, with notable increases correlating with key milestones such as neuritogenesis, axonogenesis, and synaptogenesis. nih.govnih.gov
Promotion of Neuronal Differentiation and Maturation
This compound plays a pivotal role in promoting the differentiation and maturation of neurons. nih.govnih.gov Exogenous administration of GM1 to cultured neurons has been shown to enhance their differentiation, a process that involves the modulation of various intracellular signaling pathways. nih.gov The neurotrophic and neuroprotective properties of GM1 are largely attributed to its oligosaccharide portion, which interacts with plasma membrane proteins to trigger these developmental cascades. nih.gov
Studies have demonstrated that GM1 can influence the differentiation of neuroblastoma cells and primary neurons. nih.govresearchgate.net For instance, in human neuroblastoma SH-SY5Y cells, GM1 inhibits cell proliferation induced by trophic factors like insulin (B600854) and platelet-derived growth factor (PDGF), while simultaneously promoting the outgrowth of prominent neurites. researchgate.net This suggests that GM1 can shift the cellular program from proliferation towards differentiation.
The mechanisms underlying GM1's role in neuronal differentiation often involve the modulation of receptor tyrosine kinases, such as the Trk family of neurotrophin receptors. nih.gov GM1 can potentiate the signaling of neurotrophic factors, and in some cases, even mimic their effects, by facilitating the dimerization and autophosphorylation of these receptors. nih.govresearchgate.net
Regulation of Neuritogenesis, Axonogenesis, and Dendrite Development
The formation of neurites, the precursors to axons and dendrites, is a fundamental step in neuronal development that is significantly influenced by this compound. nih.govnih.gov Increased levels of gangliosides, including GM1, are observed during the neurite outgrowth phase of neuronal differentiation. nih.gov GM1 has been shown to boost neuritogenesis in neuroblastoma cells and accelerate neurite outgrowth from primary central and peripheral neurons. nih.gov
GM1's involvement extends to the specialized processes of axonogenesis and dendrite development. nih.govnih.gov Research indicates that GM1 is particularly crucial for axonogenesis, with an upregulation of GM1 observed in the nuclear membrane during this process. nih.gov This nuclear GM1 is thought to regulate nuclear calcium flux, a critical factor in axonal growth. nih.gov The oligosaccharide portion of GM1 is instrumental in these processes, as its interaction with cell surface receptors activates intracellular pathways responsible for axon growth and dendrite emission. nih.gov
| Developmental Process | Role of this compound | Key Mechanisms |
| Neuritogenesis | Promotes the initial sprouting of neurites. nih.gov | Activation of cell surface receptors and intracellular signaling cascades. nih.gov |
| Axonogenesis | Upregulated during axon formation and crucial for axonal growth. nih.gov | Modulation of nuclear calcium levels. nih.gov |
| Dendrite Development | Facilitates the arborization and complexity of dendritic trees. nih.gov | Interaction with cell surface receptors to trigger developmental pathways. nih.gov |
Influence on Synaptogenesis and Synaptic Plasticity
This compound is critically involved in the formation of synapses (synaptogenesis) and the dynamic modification of synaptic strength, known as synaptic plasticity. nih.govnih.gov These processes are fundamental for learning and memory. nih.gov Gangliosides, in general, are thought to support the formation and stabilization of functional synapses and neural circuits. nih.govmdpi.com
Enhancing the GM1 content in the synaptic membranes of rat hippocampal slices has been shown to increase the synaptic plasticity and potentiation ability of neurons. nih.gov Specifically, GM1a has been demonstrated to improve synaptic plasticity in the CA3 region of the hippocampus. nih.gov This is achieved, in part, through the modulation of ion channel function and receptor signaling, which are key to neuronal excitability and synaptic transmission. nih.govmdpi.com
The ability of GM1 to cluster in lipid rafts allows it to influence the function of various receptors and signaling molecules that are crucial for synaptic function. nih.gov Dietary supplementation with gangliosides has been shown to positively impact neuroplasticity and cognitive functions. nih.gov
Maintenance of Neuronal Homeostasis and Functional Viability
A deficiency in GM1 can impair the composition and organization of the neuronal plasma membrane, increasing the vulnerability of neurons to degeneration. mdpi.comnih.gov The age-related decline in GM1 content in the brain has been associated with degenerated neurotransmitter activity and cognitive impairment. nih.gov
GM1's role in maintaining neuronal homeostasis is also linked to its ability to modulate intracellular calcium fluxes by interacting with calcium channels and exchangers. nih.gov For example, GM1 can regulate nuclear Ca2+ homeostasis by binding to the sodium/calcium exchanger (NCX) in the nuclear envelope. frontiersin.org
Modulation of Neurotransmitter Systems
This compound has been shown to possess neuroprotective and neurorestorative activities for several neurotransmitter systems. nih.gov It can influence neurotransmission by binding to neurotransmitters released at the synapse, which may help in their presentation to high-affinity receptors. nih.gov
Research has demonstrated GM1's impact on the dopaminergic and serotonergic systems. For instance, GM1 can increase the affinity of neuronal dopamine (B1211576) transporters in rat striatal synaptosomes. nih.gov In studies involving neurotoxin-induced lesions of serotonin and noradrenaline neurons, GM1 treatment showed a counteracting effect on the nerve terminal damage and enhanced regrowth, suggesting a role in the repair and restoration of these neurotransmitter systems. nih.gov
Involvement in Neuroprotection and Cellular Resilience
This compound exhibits significant neuroprotective properties, enhancing cellular resilience against a variety of insults. nih.govnih.gov Its protective mechanisms are multifaceted, involving the inhibition of excitotoxicity, reduction of oxidative stress, and modulation of neurotrophic factor signaling. nih.gov
Exogenous administration of GM1 has been shown to be protective against neuronal damage in various experimental models. mdpi.comnih.gov For example, GM1 protects neuronal cultures from the toxic effects of excessive glutamate, a phenomenon known as excitotoxicity. unimi.itnih.gov This protection is mediated, at least in part, by its ability to maintain intracellular calcium homeostasis. nih.gov
GM1 also plays a role in astrocyte-mediated neuroprotection. Studies have shown that GM1 can stimulate glycolysis in astrocytes, leading to the release of lactate (B86563), which can be used by neurons as an energy substrate. nih.gov Furthermore, in the presence of astrocytes, GM1 enhances neuronal mitochondrial activity and triggers the expression of neuroprotection genes in neurons. nih.gov
Prevention of Neuronal Apoptosis and Functional Decay
This compound is integral to neuronal protection and the preservation of neural activity. nih.gov Research has demonstrated its capacity to avert neuronal apoptosis, neurodegeneration, and the decay of neuronal function under various toxic conditions. nih.gov The neuroprotective effects of GM1 are multifaceted, involving a variety of mechanisms to counteract neuronal damage and death. nih.gov
One of the key mechanisms by which GM1 prevents apoptotic neuronal death is through its interaction with Trk neurotrophin receptors. nih.govmdpi.com Furthermore, GM1 has been shown to attenuate apoptosis in the hippocampus and cortex induced by certain substances by engaging the PI3K/AKT/GSK3β pathway. nih.gov In cases of neurotoxicity induced by heavy metals, GM1 can prevent cognitive deficits and brain damage by activating the SIRT1/CREB/BDNF pathway. nih.gov It also offers protection against cerebral edema at high altitudes by mitigating oxidative stress and inflammatory responses through the PI3K/AKT-Nrf2 pathway. nih.govnih.gov A deficiency in GM1 can render neuronal cells more susceptible to injuries and deprivation of growth factors, which are important for activating the pro-survival PI3K/AKT pathway. nih.gov
The administration of GM1 has been shown to be effective in reducing neuronal damage and functional deficits in models of ischemia and stroke. nih.gov Its ability to prevent the inhibition of axonal regeneration and cognitive deficits has also been noted in models of traumatic brain injury. nih.gov
Table 1: Mechanisms of GM1 in Preventing Neuronal Apoptosis and Functional Decay
| Condition | Protective Mechanism of GM1 |
| General Apoptotic Stimuli | Interaction with Trk neurotrophin receptors. nih.govmdpi.com |
| Ketamine-induced Neurotoxicity | Activation of the PI3K/AKT/GSK3β pathway. nih.gov |
| Lead-induced Neurotoxicity | Activation of the SIRT1/CREB/BDNF pathway. nih.gov |
| High Altitude Cerebral Edema | Suppression of oxidative stress and inflammation via the PI3K/AKT-Nrf2 pathway. nih.govnih.gov |
| Growth Factor Deprivation | Supports the pro-survival PI3K/AKT pathway. nih.gov |
Attenuation of Cellular Stress Responses
Cellular stress, particularly in the endoplasmic reticulum (ER), can disrupt protein folding and lead to the unfolded protein response (UPR), which can ultimately trigger apoptosis. Gangliosides are involved in modulating intracellular calcium flux, a key factor in ER stress. researchgate.net The accumulation of gangliosides can affect the calcium homeostasis of the ER and the integrity of mitochondrial membranes, which can elicit an apoptotic program. researchgate.net By influencing these pathways, this compound can play a role in attenuating cellular stress responses. For instance, in models of high altitude cerebral edema, GM1 administration was found to suppress oxidative stress by reducing the accumulation of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing levels of superoxide dismutase (SOD) and glutathione (GSH). nih.gov
Regulation of Autophagy and Mitochondrial Dysfunction
Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in neurodegenerative diseases. Mitochondrial dysfunction is also a hallmark of many such conditions. The accumulation of GM1, as seen in GM1-gangliosidosis, is associated with enhanced autophagy and mitochondrial aberrations. nih.govnih.gov In mouse models of this disease, increased levels of the autophagosomal marker LC3-II and beclin-1 have been observed, alongside mitochondrial abnormalities such as decreased membrane potential and cytochrome c oxidase activity. nih.govnih.gov
Conversely, GM1 has been shown to modulate autophagy for neuroprotective purposes. It can induce autophagy to enhance the clearance of protein aggregates, such as α-synuclein in models of Parkinson's disease. researchgate.net Furthermore, GM1 and its oligosaccharide component can support mitochondrial integrity, preventing their elimination through mitophagy in the face of cellular stressors like glutamate exposure. researchgate.net This preservation of mitochondria helps to avoid the accumulation of ROS. researchgate.net
Table 2: Role of GM1 in Autophagy and Mitochondrial Function
| Context | Effect of GM1 |
| GM1-gangliosidosis (GM1 accumulation) | Enhanced autophagy and mitochondrial dysfunction. nih.govnih.gov |
| Neurodegenerative Models (e.g., Parkinson's) | Induces autophagy for clearance of protein aggregates. researchgate.net |
| Cellular Stress (e.g., Glutamate exposure) | Preserves mitochondrial integrity and prevents ROS accumulation. researchgate.net |
Immunological Functions and Inflammation Modulation by this compound
This compound exhibits significant immunomodulatory properties, particularly in the context of inflammation. It can influence the behavior of various immune cells and modulate the signaling pathways that drive inflammatory responses.
Anti-Inflammatory Mechanisms
Exogenous GM1 has demonstrated potent anti-inflammatory and immunosuppressive activities. nih.gov A key mechanism is its ability to modulate Toll-like receptor 4 (TLR4) signaling. nih.gov GM1 can prevent the translocation of TLR4 into lipid rafts, which is a critical step for the initiation of the lipopolysaccharide (LPS)-induced inflammatory cascade. nih.govmdpi.com This action effectively inhibits the downstream signaling that leads to the production of pro-inflammatory mediators. mdpi.com
In macrophages, GM1 has been shown to inhibit the LPS-induced expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com This suppression is mediated by inhibiting the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), such as JNK, p38 MAPK, and ERK. mdpi.com GM1 achieves this by suppressing the production of ROS. mdpi.com The anti-inflammatory effects of GM1 are not limited to LPS-induced inflammation, as it also curtails inflammatory responses triggered by other stimuli like IL-1β. biorxiv.org
Role in Macrophage Phenotype Regulation and Angiogenesis
This compound can influence the phenotype of macrophages, which are key players in the tumor microenvironment. nih.gov Tumor-shed GM1 has been found to induce the expression of arginase-1 (Arg-1), a characteristic marker of M2 macrophages, which are typically associated with tumor progression and tissue repair. nih.govnih.gov This induction occurs through the binding of GM1 to the macrophage mannose receptor (MMR/CD206) and the common gamma chain (γc), leading to the activation of the JAK3/STAT6 signaling pathway. nih.govnih.gov
Furthermore, GM1-stimulated macrophages secrete monocyte chemoattractant protein-1 (MCP-1/CCL2), also through the CD206/γc/STAT6-mediated pathway. nih.govnih.gov This secretion of MCP-1 by macrophages promotes angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth. nih.govnih.gov The angiogenic effect of GM1-treated macrophages can be diminished by an antagonist of the MCP-1 receptor, CCR2. nih.gov
Modulation of T-cell Differentiation and Survival
This compound can also modulate the function of T-cells. One mechanism is the downregulation of the surface expression of CD4 on T lymphocytes. nih.gov GM1 can alter the orientation of CD4 within the cell membrane, making its epitopes inaccessible, which is followed by endocytosis and degradation of the CD4 molecules. nih.gov This effect is particularly noted in naive T-cells. nih.gov
In the context of T helper (Th) cell differentiation, GM1 can influence the direction of the immune response. It has been shown to compromise the differentiation of Th1 and Th2 cells, while favoring the development of functional regulatory T-cells (Tregs). nih.gov This shift in T-cell differentiation can have significant implications for immune tolerance and the regulation of immune responses. nih.gov
Pathophysiological Implications of this compound Dysregulation
The precise regulation of this compound metabolism is critical for maintaining neuronal health and function. Disruptions in the synthesis or degradation of this compound can lead to its accumulation or deficiency, resulting in severe and often fatal neurodegenerative disorders.
GM1 Gangliosidosis: Molecular Pathology of β-Galactosidase Deficiency
GM1 gangliosidosis is a rare, inherited lysosomal storage disorder caused by a deficiency of the enzyme β-galactosidase (β-gal), which is encoded by the GLB1 gene. nih.govumassmed.edu This enzymatic deficiency leads to the progressive and toxic accumulation of this compound and its derivatives, primarily within the lysosomes of cells, particularly neurons in the central nervous system. nih.govfrontiersin.orgfrontiersin.org The clinical presentation of GM1 gangliosidosis is a spectrum of severity, generally classified into three main types based on the age of onset: infantile (Type 1), late infantile/juvenile (Type 2), and adult/chronic (Type 3). nih.gov
The fundamental molecular defect in GM1 gangliosidosis is the inability to catabolize this compound. The absence or significant reduction of β-galactosidase activity prevents the cleavage of the terminal β-galactose residue from the this compound molecule. nih.govnih.gov Consequently, this compound, along with other glycoconjugates containing a terminal β-galactose, such as its asialo derivative GA1, progressively accumulates within the lysosomes. nih.govfrontiersin.org
The progressive accumulation of this compound triggers a cascade of detrimental cellular events that culminate in widespread neurodegeneration. frontiersin.orgfrontiersin.org The precise mechanisms are multifaceted and not yet fully elucidated, but several key pathways have been implicated. The distended lysosomes can impair essential cellular processes such as autophagy, the cell's natural recycling system. This disruption in autophagy can lead to the accumulation of damaged organelles and misfolded proteins, further exacerbating cellular stress.
Furthermore, the abnormal accumulation of this compound can disrupt calcium homeostasis within the cell. Altered calcium signaling can, in turn, affect a multitude of cellular functions, including neurotransmission and apoptosis (programmed cell death). Studies have also suggested that the buildup of this compound can induce an inflammatory response within the central nervous system, characterized by the activation of microglia and astrocytes, which contributes to the neurodegenerative process.
In addition to direct neuronal damage, GM1 gangliosidosis is also characterized by significant myelin pathology. nih.gov Myelin is the fatty sheath that insulates nerve fibers and is crucial for the rapid transmission of nerve impulses. In many individuals with GM1 gangliosidosis, particularly the more severe infantile forms, there is a notable deficiency of myelin in the central nervous system. nih.gov
The underlying cause of this myelin deficit is complex and is thought to involve multiple factors. One hypothesis is that the massive storage of this compound in neurons leads to secondary demyelination due to axonal degeneration. nih.gov However, there is also evidence to suggest a primary defect in myelin formation (dysmyelination). nih.gov Research has shown a significant reduction in the number of oligodendrocytes, the cells responsible for producing myelin in the central nervous system. nih.gov Ultrastructural studies have revealed abnormalities in the remaining oligodendrocytes. nih.gov
Furthermore, axonal swelling is another prominent feature observed in GM1 gangliosidosis. nih.gov The accumulation of proteins like the amyloid precursor protein within axons suggests a disruption of axonal transport, the process by which essential molecules are moved up and down the axon. nih.gov This impaired transport likely contributes to axonal dysfunction and eventual degeneration, further compromising neuronal connectivity and function.
| Pathological Feature | Description | Key Cellular/Molecular Players |
| Lysosomal Swelling | Engorgement of lysosomes due to the accumulation of undigested this compound and related substrates. | This compound, GA1, β-galactosidase |
| Neuronal Dysfunction | Impairment of normal neuronal processes, including autophagy, calcium homeostasis, and neurotransmission. | Altered Ca2+ signaling, activated microglia and astrocytes |
| Myelin Deficiency | Reduction in the amount of myelin sheathing around nerve axons, leading to impaired nerve impulse conduction. | Oligodendrocytes, Myelin Basic Protein (MBP), Proteolipid Protein (PLP) |
| Axonal Swelling | Abnormal enlargement of axons, often associated with disrupted axonal transport. | Amyloid Precursor Protein (APP) |
The phenomenon of secondary storage, where a substance accumulates due to a primary defect in the degradation of another molecule, is observed in several lysosomal storage disorders. mdpi.comnih.gov In some of these conditions, which are not caused by a primary deficiency in ganglioside-degrading enzymes, there is a notable secondary accumulation of gangliosides, particularly GM2 and GM3. nih.gov
For instance, in certain mucopolysaccharidoses (MPS), such as Hurler, Hunter, and Sanfilippo syndromes, the primary storage of glycosaminoglycans like chondroitin sulfate can inhibit the activity of enzymes involved in ganglioside catabolism. mdpi.comsemanticscholar.org This inhibition leads to the secondary accumulation of GM2 ganglioside in neurons, which can contribute to the neurodegenerative aspects of these diseases. mdpi.comsemanticscholar.org Similarly, in Niemann-Pick disease types A, B, and C, the primary accumulation of sphingomyelin and cholesterol can trigger the secondary storage of GM2 and GM3 gangliosides. mdpi.comnih.gov
The mechanisms underlying this secondary accumulation are thought to involve the disruption of the normal lysosomal environment and the inhibition of key enzymatic activities by the primary storage material. nih.gov This cross-inhibition highlights the intricate and interconnected nature of lysosomal metabolic pathways.
| Primary Lysosomal Storage Disorder | Primary Stored Material(s) | Secondary Stored Ganglioside(s) |
| Niemann-Pick Disease (Types A, B, C) | Sphingomyelin, Cholesterol | GM2, GM3 |
| Mucopolysaccharidoses (e.g., Hurler, Hunter, Sanfilippo) | Glycosaminoglycans (e.g., Chondroitin Sulfate) | GM2 |
Involvement in Other Neurodegenerative Conditions
Beyond its primary role in GM1 gangliosidosis, alterations in this compound levels and distribution have been implicated in the pathophysiology of other more common neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. frontiersin.orgnih.govmdpi.com In these conditions, a deficiency of this compound, rather than an accumulation, is often observed. frontiersin.org
Parkinson's Disease: A reduced level of this compound has been found in the brains of individuals with Parkinson's disease. nih.govmdpi.com GM1 is known to interact with α-synuclein, the protein that forms the characteristic Lewy body aggregates in this disease. nih.gov It is hypothesized that GM1 may play a role in maintaining the normal, non-pathogenic conformation of α-synuclein. nih.gov A decrease in GM1 levels could therefore contribute to the misfolding and aggregation of α-synuclein, promoting neurodegeneration. mdpi.com
Alzheimer's Disease: The role of this compound in Alzheimer's disease is more complex and has been a subject of debate. frontiersin.org Some studies have suggested that GM1 may act as a "seed" for the aggregation of amyloid-β peptides, the main component of the amyloid plaques found in the brains of Alzheimer's patients. frontiersin.org Conversely, other research points to a potential neuroprotective role for GM1. frontiersin.org Alterations in the distribution and levels of GM1 in specific brain regions have been reported in Alzheimer's disease. mdpi.com
Huntington's Disease: In Huntington's disease, a genetic disorder characterized by the progressive breakdown of nerve cells in the brain, lower levels of this compound have been observed. frontiersin.org This deficiency is thought to increase the susceptibility of neurons to apoptosis. frontiersin.org Preclinical studies have shown that treatment with GM1 can enhance the survival of cells in models of Huntington's disease. frontiersin.org
The neuroprotective properties of this compound are thought to be mediated through various mechanisms, including the modulation of neurotrophin receptor signaling, regulation of calcium ion channels, and stabilization of protein conformations. frontiersin.orgnih.gov These findings have spurred interest in the therapeutic potential of this compound for these neurodegenerative conditions. jefferson.edu
Parkinson's Disease Pathogenesis
A systemic deficiency of GM1 ganglioside is a notable characteristic in Parkinson's disease (PD) tissues. nih.govnih.gov This deficiency is not localized to the brain but is observed throughout the body, including in peripheral tissues such as the colon, heart, skin, fibroblasts, and even peripheral blood mononuclear cells. nih.govnih.gov While aging is a factor in the decline of GM1, it alone does not account for the significant differences observed between PD patients and healthy, age-matched individuals. nih.govnih.govencyclopedia.pub This suggests the presence of additional factors that contribute to the pronounced decrease in GM1 levels in those with Parkinson's disease. nih.govencyclopedia.pub
The aggregation of alpha-synuclein (B15492655) is a key pathological hallmark of Parkinson's disease. nih.gov GM1 ganglioside has been shown to interact with alpha-synuclein, a process that is crucial for preventing its aggregation. nih.govnih.gov A deficiency in GM1 is believed to be a significant factor in the initiation of PD, in part because it disrupts this protective interaction and promotes the accumulation of toxic alpha-synuclein aggregates. nih.gov In mouse models of PD, a deficiency in GM1 synthesis leads to the development of parkinsonism, including the aggregation of alpha-synuclein in nigral neurons. frontiersin.org It has been hypothesized that the neurodegeneration in PD resulting from decreased GM1 levels is partly due to a failure in trophic signaling, which in turn leads to reduced clearance and subsequent accumulation of alpha-synuclein. plos.org
The oligosaccharide portion of GM1 (GM1-OS) has been identified as a key player in preventing the pathogenic aggregation of alpha-synuclein. nih.gov Studies have demonstrated that GM1-OS can prevent both spontaneous and prion-like aggregation of alpha-synuclein. nih.gov Furthermore, GM1-OS has been shown to increase the survival of dopaminergic neurons and preserve their neurite networks in the presence of toxic alpha-synuclein oligomers. nih.gov
Table 1: Research Findings on this compound in Parkinson's Disease
| Finding | Implication in Parkinson's Disease Pathogenesis | Supporting Evidence |
| Systemic GM1 Deficiency | Observed in both central nervous system and peripheral tissues of PD patients, suggesting a body-wide abnormality. nih.govnih.gov | Analysis of substantia nigra, occipital cortex, colon, heart, skin, fibroblasts, and peripheral blood mononuclear cells from PD patients. nih.govnih.gov |
| Role of Aging | GM1 levels decrease with age, but PD patients show a more significant decline compared to age-matched controls. nih.govnih.govencyclopedia.pub | Comparative studies between PD subjects and healthy controls of the same age. nih.govnih.gov |
| Alpha-Synuclein Interaction | GM1 binds to alpha-synuclein, inhibiting its aggregation into toxic fibrils. nih.govnih.gov | In vitro experiments showing GM1-induced α-helical structure in alpha-synuclein, preventing fibril formation. nih.gov |
| GM1 Deficiency and Aggregation | Reduced GM1 levels are linked to increased alpha-synuclein aggregation. nih.govfrontiersin.org | Mouse models with deficient GM1 synthesis develop alpha-synuclein aggregates. frontiersin.org |
| GM1 Oligosaccharide (GM1-OS) | The bioactive part of GM1 that prevents alpha-synuclein aggregation and protects dopaminergic neurons. nih.gov | Amyloid seeding aggregation assays and NMR spectroscopy demonstrating GM1-OS's inhibitory effects. nih.gov |
Alzheimer's Disease
GM1 ganglioside plays a complex and significant role in the pathophysiology of Alzheimer's disease (AD), primarily through its interaction with the amyloid-β (Aβ) peptide. mdpi.com Aβ is the main component of the extracellular plaques found in the brains of individuals with Alzheimer's, and GM1 has been identified as a critical lipid molecule that can trigger the aggregation of Aβ on neuronal cell membranes. mdpi.comnih.gov
The interaction between GM1 and Aβ is multifaceted. GM1 can induce a conformational change in Aβ, causing it to shift from an α-helical structure to a β-sheet structure, which is prone to aggregation. mdpi.comacs.org Clusters of GM1, particularly within lipid rafts, are thought to act as nucleation centers, concentrating Aβ and facilitating its aggregation into toxic oligomers and fibrils. mdpi.com The GM1-bound form of Aβ (GM1-Aβ) has been found in the brains of AD patients at early pathological stages and is suggested to act as a seed, accelerating the formation of amyloid fibrils. acs.org
Interestingly, the effect of GM1 on Aβ aggregation can vary. While some studies show that GM1 promotes the formation of Aβ fibrils, others suggest it can inhibit the formation of Aβ oligomers. rsc.org For instance, research has shown that while GM1 may accelerate the aggregation of Aβ42, it can delay the aggregation of Aβ40 in non-seeded experiments. nih.gov In seeded aggregation reactions, GM1 has been observed to slow down the aggregation process for both Aβ40 and Aβ42, suggesting it may inhibit the elongation of existing fibrils. nih.gov
The presence of cholesterol also influences the interaction between GM1 and Aβ. Cholesterol can facilitate the binding of Aβ to GM1 by altering the conformation of the ganglioside's headgroup, making it more accessible for Aβ binding. nih.gov
Huntington's Disease
Huntington's disease (HD) is another neurodegenerative disorder where aberrant ganglioside metabolism, specifically a reduction in GM1 synthesis, has been observed. nih.govnih.gov This decrease in GM1 levels has been noted in fibroblasts from HD patients as well as in cellular and animal models of the disease. nih.govnih.gov
The reduced levels of GM1 are believed to contribute to the increased susceptibility of HD cells to apoptosis (programmed cell death). nih.govnih.gov Inhibiting ganglioside synthesis in healthy striatal cells can replicate the apoptotic vulnerability seen in HD cells, highlighting the crucial role of GM1 in cell survival. nih.gov
In various mouse models of HD, administration of GM1 has been shown to improve motor function and alleviate anxiety-like and depression-like behaviors. frontiersin.org Furthermore, restoring GM1 levels in HD cells can promote the activation of pro-survival signaling pathways, such as the Akt pathway, and lead to the phosphorylation of the mutant huntingtin protein, which reduces its toxicity and enhances cell survival. nih.govnih.gov
Rett Syndrome
Rett syndrome (RTT) is a severe neurodevelopmental disorder where impaired signaling of the tropomyosin receptor kinase (Trk) family of neurotrophin receptors is a key pathological feature. mdpi.comnih.gov GM1 ganglioside is a known regulator of the nervous system and plays a vital role in maintaining neuronal health, in part through its interaction with Trk receptors. mdpi.comnih.gov
The oligosaccharide portion of GM1, known as GM1-OS, can directly interact with Trk receptors on the cell surface. mdpi.comnih.gov This interaction triggers neurotrophic and neuroprotective pathways within neurons. mdpi.comnih.gov In a mouse model of Rett syndrome, GM1-OS was shown to ameliorate disease-related deficits. mdpi.comnih.gov Specifically, it restored synaptogenesis and reduced mitochondrial oxidative stress in cortical neurons lacking the Mecp2 gene, the gene mutated in most cases of Rett syndrome. mdpi.comnih.gov These beneficial effects of GM1-OS were found to be mediated by the activation of Trk receptors on the neuronal plasma membrane. mdpi.com
Research has shown that GM1 directly and tightly associates with Trk, the high-affinity receptor for nerve growth factor (NGF). fujita-hu.ac.jpnih.gov This association enhances the NGF-induced autophosphorylation of Trk, thereby potentiating its signaling activity. fujita-hu.ac.jpnih.gov
Interactions with Microbial Toxins and Viruses
GM1 ganglioside serves as a crucial binding receptor for several microbial toxins, facilitating their entry into host cells and subsequent pathogenic effects.
Cholera Toxin Binding and Cellular Entry Mechanisms
The B subunit of cholera toxin (CT), an AB5 multimeric toxin produced by Vibrio cholerae, specifically binds to GM1 ganglioside on the surface of intestinal epithelial cells. wikipedia.org This binding is the initial and critical step for the toxin to exert its pathogenic effects, leading to severe watery diarrhea. nih.gov The B subunit pentamer has five identical binding sites for GM1. nih.gov
Upon binding to GM1, the entire cholera toxin holotoxin is internalized by the cell through endocytosis. wikipedia.org The toxin-GM1 complex is then transported in a retrograde fashion through the Golgi apparatus to the endoplasmic reticulum. wikipedia.orgnih.gov In the endoplasmic reticulum, the enzymatic A subunit is cleaved and released into the cytoplasm, where it triggers the cascade of events leading to the symptoms of cholera. wikipedia.org While GM1 is the primary receptor, in its absence, cholera toxin can also bind to other fucosylated glycoconjugates. wikipedia.org
Escherichia coli Heat-Labile Enterotoxin Binding
The heat-labile enterotoxin (LT) produced by enterotoxigenic Escherichia coli (ETEC) is structurally and functionally similar to cholera toxin and is a major cause of traveler's diarrhea. nih.govmdpi.com Like cholera toxin, the B subunit of LT (LTB) binds to GM1 ganglioside as its natural receptor on the surface of intestinal cells. nih.govmdpi.com
The binding pocket for GM1 is located at the interface of two adjacent B subunits, and the residues that interact with the terminal galactose of GM1 are conserved between LT and CT. mdpi.com This structural similarity explains their shared affinity for the GM1 receptor. mdpi.com The interaction with GM1 is essential for the internalization and subsequent toxic effects of the heat-labile enterotoxin. mdpi.com
Simian Virus 40 Receptor Recognition
This compound serves as a crucial receptor for Simian Virus 40 (SV40), a nonenveloped DNA virus. nih.govembopress.orgasm.org The interaction between the virus and the host cell is initiated by the binding of the viral capsid protein VP1 to the carbohydrate portion of GM1 located on the cell surface. nih.govasm.org This recognition is highly specific, although the individual binding affinity is relatively low. nih.gov The high avidity required for successful viral entry is achieved through the multivalent interactions between the 72 VP1 pentamers of the viral capsid and multiple GM1 molecules on the cell membrane. asm.org
Studies have revealed that SV40 exhibits a preference for certain variants of GM1. Specifically, N-glycolyl GM1 ganglioside [GM1(Gc)], which is common in simian species, acts as a more efficient receptor for SV40 compared to the N-acetyl analog [GM1(Ac)] typically found in humans. asm.orgnih.gov This enhanced binding and infectivity with GM1(Gc) is conferred by the NeuGc (N-glycolylneuraminic acid) moiety. asm.org The crystal structure of the SV40 VP1 in complex with the GM1 oligosaccharide reveals that the receptor binds in a shallow, solvent-exposed groove on the outer surface of the capsid. nih.gov This structural arrangement allows for specific recognition of the GM1 conformation that is predominant in solution. nih.gov
The binding of SV40 to GM1 is a critical step that precedes the virus's entry into the host cell. embopress.orgasm.org Following attachment, the virus is internalized via a cholesterol-dependent endocytic pathway, often involving caveolae, and is then transported to the endoplasmic reticulum, an essential part of the infectious route. nih.govembopress.org Mutations in the GM1 binding site of the VP1 protein can alter the virus's receptor usage and, consequently, its cell tropism. asm.org This highlights the fundamental role of GM1 in determining the host range and infectivity of SV40. asm.org
| Viral Protein | Receptor | Key Binding Moiety | Significance |
| SV40 VP1 | This compound | Oligosaccharide portion of GM1 | Mediates viral attachment and entry. nih.govembopress.orgasm.org |
| SV40 VP1 | N-glycolyl GM1 [GM1(Gc)] | N-glycolylneuraminic acid (NeuGc) | More efficient binding and infectivity compared to N-acetyl GM1 [GM1(Ac)]. asm.orgnih.gov |
Role in Oncogenesis and Tumor Progression
This compound plays a multifaceted role in the development and progression of cancer. Its expression levels are often altered in tumor cells, which can significantly impact cell signaling pathways that govern cell growth, survival, and the tumor microenvironment. nih.govmdpi.comnih.gov
Regulation of Cell Growth and Apoptogenic Signaling
This compound can exert both pro- and anti-proliferative effects depending on the cancer type and cellular context. nih.gov In some cancers, such as breast cancer, overexpression of GM1 has been shown to impair contact-dependent growth by deactivating EGFR signaling. frontiersin.org Conversely, reduced expression of GM1 has been observed in highly metastatic variants of lung cancer, which is associated with an increased expression of integrin β1 and the subsequent localization of MMP-9 to the cell membrane, promoting invasion. frontiersin.org
GM1 is also involved in regulating apoptogenic signaling. frontiersin.org For instance, gangliosides shed by tumor cells can influence the survival of immune cells in the tumor microenvironment. frontiersin.org While some gangliosides can induce apoptosis in T cells, GM1, along with GD1b and GT1b, can inhibit the stimulatory effect of IFN-β on natural killer (NK) cells, thereby suppressing an anti-tumor immune response. nih.gov The localization of death receptors, such as CD95, within GM1-containing lipid rafts is critical for the efficient execution of apoptotic signaling. nih.gov
| Cancer Type/Cell Line | Effect of GM1 | Mechanism |
| Breast Cancer (MCF7, MDA-MB 231) | Impaired contact-dependent growth | Deactivation of EGFR signaling. frontiersin.org |
| Lewis Lung Cancer | Reduced expression in metastatic variants | Increased integrin β1 expression and MMP-9 localization. frontiersin.org |
| Neuroblastoma | Promotes differentiation | Activation of the TrkA receptor. mdpi.com |
| T Cell Lymphoma | Induces apoptogenic signaling in bone marrow cells | Shed gangliosides trigger apoptosis. frontiersin.org |
Angiogenesis Modulation
This compound contributes to tumor progression by modulating angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govnih.gov Gangliosides, including GM1, are shed by tumor cells into the tumor microenvironment, where they can influence the behavior of endothelial cells and immune cells. nih.govresearchgate.netnih.gov
One mechanism by which GM1 promotes angiogenesis is through its interaction with macrophages. researchgate.netoncotarget.com Tumor-shed GM1 can bind to the mannose receptor (CD206) and the common gamma chain (γc) on macrophages, leading to the activation of the JAK3/STAT6 signaling pathway. researchgate.netoncotarget.com This activation induces the macrophages to adopt an M2-like phenotype, characterized by the increased expression of arginase-1 and the production of monocyte chemoattractant protein-1 (MCP-1). researchgate.netoncotarget.com MCP-1, in turn, stimulates angiogenesis by binding to its receptor, CCR2, on vascular endothelial cells. researchgate.netoncotarget.com
Furthermore, GM1 can act as a modulator of the angiogenic response to other signaling molecules. nih.gov For example, in the presence of a suboptimal dose of an angiogenesis inducer like PGE1 or bFGF, the enrichment of tissue with GM1 can stimulate an angiogenic response. nih.gov This suggests that GM1 can amplify pro-angiogenic signals within the tumor microenvironment, thereby promoting tumor growth and metastasis. nih.govnih.gov
| Mechanism | Interacting Cells | Key Molecules Involved | Outcome |
| Macrophage Phenotype Regulation | Tumor cells, Macrophages, Endothelial cells | GM1, CD206, γc, JAK3, STAT6, Arginase-1, MCP-1, CCR2 | Promotion of angiogenesis. researchgate.netoncotarget.com |
| Modulation of Angiogenic Factors | Endothelial cells | GM1, PGE1, bFGF | Stimulation of angiogenesis in the presence of other inducers. nih.gov |
Advanced Research Methodologies and Experimental Models in Gm1 Ganglioside Studies
In Vitro Cellular Models for Mechanistic Investigations
In vitro cellular models are indispensable for dissecting the molecular mechanisms underlying the functions of GM1-ganglioside. These models allow for controlled experimental conditions to study cellular processes with high precision.
Neuronal Cell Lines (e.g., PC12, N2a, SH-SY5Y)
Neuronal cell lines are crucial for investigating the role of GM1 in neuronal differentiation, survival, and signaling.
PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells are a well-established model for studying neuronal differentiation and the effects of neurotrophic factors. Exogenous GM1 administration to PC12 cells, which are typically low in endogenous GM1, has been shown to enhance nerve growth factor (NGF)-mediated TrkA receptor activation. mdpi.com This suggests that GM1 is necessary for the normal functioning of the Trk protein. mdpi.com Studies using serum-deprived PC12 cultures have demonstrated that GM1 can rescue neuronal cells from apoptosis, partly through the Trk NGF receptor and TrkB. nih.gov GM1 stimulates Trk tyrosine autophosphorylation and dimerization, promoting cell survival. nih.gov Furthermore, in models of oxidative stress induced by hydrogen peroxide, GM1 increases the viability of PC12 cells, an effect that is dependent on the modulation of Trk receptor tyrosine kinase activity. researchgate.netresearchgate.net GM1 has also been shown to alleviate propofol-induced pyroptosis in PC12 cells. mdpi.com
N2a (Neuro-2a) Cells: These mouse neuroblastoma cells are widely used to study neuritogenesis and neuronal signaling. In N2a cells, GM1 treatment enhances the microtubular network and promotes neurite outgrowth by altering the distribution of microtubule-associated protein 2 (MAP2). nih.gov Studies have shown that GM1 can induce the release of brain-derived neurotrophic factor (BDNF) from hippocampal neurons and modulate the activity of its receptor, TrkB. tiho-hannover.de The oligosaccharide portion of GM1 is believed to interact with plasma membrane neurotrophin receptors, triggering intracellular pathways responsible for neuronal functions. mdpi.com In models of Huntington's disease, GM1 treatment in N2a cells expressing mutant huntingtin (mHTT) promoted the release of mHTT via extracellular vesicles, suggesting a role for GM1 in clearing misfolded proteins. ualberta.ca
SH-SY5Y Cells: This human neuroblastoma cell line is used to model various neurodegenerative diseases. In SH-SY5Y cells, GM1 has been shown to inhibit cell proliferation mediated by tyrosine kinase receptors like those for insulin (B600854) and platelet-derived growth factor (PDGF), while inducing neurite outgrowth. nih.govscience.gov However, other studies have reported that GM1 can inhibit both spontaneous and growth factor-induced neurite outgrowth in this cell line, suggesting complex, context-dependent roles. nih.gov GM1 administration can also increase the expression of BDNF in SH-SY5Y cells. biorxiv.org In a Parkinson's disease model using SH-SY5Y cells, GM1 treatment was found to inhibit rotenone-induced apoptosis and impaired neurite outgrowth, partly by inducing hypermethylation of the CREB5 gene. frontiersin.org
Interactive Table: Neuronal Cell Lines in this compound Research
| Cell Line | Origin | Key Research Applications for GM1 | Selected Findings |
|---|---|---|---|
| PC12 | Rat Pheochromocytoma | Neuronal differentiation, survival, neuroprotection, signaling | Enhances NGF-mediated TrkA activation mdpi.com, rescues cells from apoptosis via Trk receptors nih.gov, protects against oxidative stress researchgate.netresearchgate.net |
| N2a | Mouse Neuroblastoma | Neuritogenesis, cytoskeletal dynamics, protein secretion | Promotes neurite outgrowth by altering MAP2 distribution nih.gov, modulates BDNF/TrkB signaling tiho-hannover.de, facilitates clearance of mutant huntingtin ualberta.ca |
| SH-SY5Y | Human Neuroblastoma | Neurodegenerative disease modeling, cell proliferation, neuritogenesis | Modulates cell proliferation and neurite outgrowth nih.govnih.gov, increases BDNF expression biorxiv.org, protects against rotenone-induced toxicity frontiersin.org |
Glial Cell Models (e.g., Microglial Cell Lines, Astrocytes)
Glial cells, including microglia and astrocytes, are critical for brain homeostasis and are increasingly recognized as important targets in GM1 research.
Microglial Cell Lines: As the resident immune cells of the brain, microglia play a key role in neuroinflammation. Studies using microglial cell lines like BV2 and MG6, as well as primary microglia, have shown that exogenous GM1 exerts potent anti-inflammatory effects. biorxiv.orgresearchgate.netnih.gov GM1 can decrease microglial activation in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS). biorxiv.orgresearchgate.netnih.govnih.gov Mechanistically, GM1 has been shown to suppress the activation of key inflammatory signaling pathways, including NF-κB and MAPK pathways. nih.govncl.edu.tw It also inhibits the production of reactive oxygen species (ROS) by suppressing NADPH oxidase activation. nih.gov Furthermore, GM1 administration enhances microglial migration and phagocytosis of apoptotic bodies. biorxiv.org
Astrocytes: Astrocytes are the most abundant glial cells in the brain and play crucial roles in metabolic support and neuroprotection. Cultured astrocytes have been shown to readily incorporate exogenous GM1 into their membranes and can metabolize it to synthesize more complex gangliosides. nih.gov A significant finding is that GM1 targets astrocytes to stimulate glycolysis, leading to increased glucose uptake and lactate (B86563) release. nih.govnih.gov This astrocyte-derived lactate can then be utilized by neurons to enhance their mitochondrial activity and trigger the expression of neuroprotective genes. nih.govnih.govresearchgate.net This identifies a previously unrecognized mechanism by which GM1 exerts its metabolic and neuroprotective effects through an astrocyte-mediated pathway. nih.govnih.gov
Co-culture Systems (e.g., Astrocyte-Neuron Co-cultures)
Co-culture systems, which involve growing two or more different cell types together, provide a more physiologically relevant environment to study intercellular communication.
Astrocyte-Neuron Co-cultures: These models have been instrumental in revealing the interplay between astrocytes and neurons in mediating the effects of GM1. nih.govresearchgate.net Studies have shown that the neuroprotective effects of GM1 are significantly enhanced when neurons are co-cultured with astrocytes. nih.govnih.gov In these systems, GM1 treatment leads to enhanced neuronal mitochondrial activity and the expression of neuroprotection and plasticity-related genes in neurons, an effect that requires the presence of astrocytes. nih.govnih.govresearchgate.net Transcriptome analysis revealed that GM1 treatment leads to a large number of differentially regulated genes in both astrocytes and neurons when they are co-cultured, highlighting the complex bidirectional communication modulated by GM1. frontiersin.org Specifically, GM1 appears to activate the MAPK pathway in mature cultures only when astrocytes are present. frontiersin.org
Organotypic Slice Cultures
Organotypic slice cultures are ex vivo models that maintain the three-dimensional architecture and synaptic connectivity of a specific brain region, offering a bridge between in vitro cell cultures and in vivo animal models.
Research using organotypic hippocampal slice cultures has demonstrated the neuroprotective activity of GM1 against beta-amyloid-induced apoptosis. nih.govresearchgate.net In this model, pre-treatment with GM1 was able to prevent the toxicity triggered by fibrillar beta-amyloid. researchgate.net Further investigation in this system showed that GM1 could prevent the beta-amyloid-induced activation of GSK3β, a signaling molecule involved in apoptosis. researchgate.net These findings provide important support for the protective role of GM1 in the context of a preserved neural network. researchgate.netresearchgate.net
Human Induced Pluripotent Stem Cell (iPSC)-Derived Cerebral Organoids
Cerebral organoids are three-dimensional structures derived from human iPSCs that self-organize to mimic aspects of the developing human brain.
A 3D cerebral organoid model has been developed for the study of GM1 gangliosidosis. dovepress.com This advanced model provides a human-relevant system to investigate the early pathogenic events of the disease and to test potential therapies in a complex, multicellular environment that recapitulates features of human brain development.
In Vivo Animal Models for Pathological and Mechanistic Research
Animal models are essential for understanding the systemic effects of this compound, its role in disease pathology, and for preclinical evaluation of potential therapies.
Mouse Models of GM1 Gangliosidosis: Several mouse models of GM1 gangliosidosis have been created by targeting the Glb1 gene, which encodes the enzyme β-galactosidase. frontiersin.orgresearchgate.net These models, including β-gal knockout mice (β-gal-/-), exhibit key features of the human disease, such as progressive neurological symptoms (tremor, ataxia), lysosomal storage of GM1, and neurodegeneration. dovepress.comfrontiersin.org Studies in these mice have elucidated pathogenic mechanisms, including the induction of the unfolded protein response (UPR) and subsequent neuronal apoptosis due to the depletion of endoplasmic reticulum calcium stores. dovepress.com These models have been extensively used to evaluate the efficacy of therapeutic strategies, including gene therapy and substrate reduction therapy. frontiersin.orgjci.orgfrontiersin.org
Mouse Models of Other Neurodegenerative Diseases: The therapeutic potential of GM1 has also been investigated in animal models of other neurodegenerative conditions. In mouse models of Huntington's disease (e.g., R6/2, Q140, and YAC128 mice), administration of GM1 has been shown to have profound disease-modifying effects. embopress.orgnih.gov These effects include reducing levels of mutant huntingtin, slowing neurodegeneration and white matter atrophy, improving motor function, and ameliorating psychiatric-like and cognitive deficits. embopress.orgnih.govresearchgate.net In a mouse model of Parkinson's disease, intranasal administration of GM1 was found to decrease the levels of alpha-synuclein (B15492655). nih.gov
Other Animal Models: Naturally occurring GM1 gangliosidosis has been characterized in feline, canine, and ovine models. dovepress.com The feline model, in particular, closely mimics the juvenile form of human GM1 gangliosidosis and has been critical for preclinical studies of AAV-mediated gene therapy. dovepress.comfrontiersin.org Canine models are also considered valuable for translational research because their ganglioside metabolism more closely resembles that of humans. tiho-hannover.de Studies using canine dorsal root ganglia neurons have shown that GM1 supplementation results in increased neurite outgrowth and neuronal survival. tiho-hannover.de
Interactive Table: In Vivo Animal Models in this compound Research
| Model Type | Species | Key Research Applications for GM1 | Selected Findings |
|---|---|---|---|
| GM1 Gangliosidosis Models | Mouse (β-gal-/-) | Disease pathogenesis, therapeutic testing | Recapitulates human disease symptoms frontiersin.org, elucidates mechanisms like UPR-mediated apoptosis dovepress.com, used to test gene and substrate reduction therapies frontiersin.orgfrontiersin.org |
| Huntington's Disease Models | Mouse (R6/2, Q140, YAC128) | Therapeutic potential of GM1 | Reduces mutant huntingtin levels, improves motor and cognitive function, slows neurodegeneration embopress.orgnih.gov |
| Parkinson's Disease Models | Mouse | Therapeutic potential of GM1 | Intranasal GM1 reduces alpha-synuclein levels nih.gov |
| Naturally Occurring GM1 Gangliosidosis | Cat, Dog, Sheep | Preclinical therapeutic testing, translational research | Feline model is crucial for gene therapy studies dovepress.comfrontiersin.org, canine models offer translational relevance due to similar metabolism tiho-hannover.de |
Genetically Engineered Mouse Models of GM1 Gangliosidosis (e.g., Glb1 Knockout, CRISPR/Cas9 Knock-in)
Genetically engineered mouse models have been instrumental in understanding the pathophysiology of GM1 gangliosidosis and for the preclinical evaluation of potential therapies. These models are designed to mimic the genetic defects seen in human patients, primarily mutations in the GLB1 gene, which leads to a deficiency of the lysosomal enzyme β-galactosidase (β-gal) and subsequent accumulation of GM1 ganglioside. researchgate.net
The first knockout mouse models of GM1 gangliosidosis were developed in 1997 by two independent groups. frontiersin.org These models were created using homologous recombination to disrupt the murine Glb1 gene, one by inserting a selectable marker in exon 6 and the other in exon 15. frontiersin.org Both of these models successfully replicated the key features of infantile/juvenile-onset GM1 gangliosidosis, including progressive neurodegeneration. frontiersin.org Mice with a knockout of the glb1 gene show no major abnormalities until approximately 4 to 5 months of age, after which they develop severe clinical signs like tremors, ataxia, and an abnormal gait. dovepress.com
More recently, the advent of advanced gene-editing technologies like TALEN and CRISPR/Cas9 has enabled the creation of more refined and specific models. For instance, a CRISPR/Cas9-generated knockout mouse with a deletion in exon 8 of the Glb1 gene has been developed, exhibiting profound neurocognitive impairments. frontiersin.org Another model, created using TALENs to target exon 15, displays significant brain and spinal cord pathology, including axonal swelling and myelin loss. frontiersin.orgtiho-hannover.de
CRISPR/Cas9 technology has also been used to create a Glb1 knockout mouse model with small deletions in exons 2 and 6, resulting in a null allele. ox.ac.uknih.gov Interestingly, despite being a null variant, this model closely mimics the less severe type II form of GM1 gangliosidosis. ox.ac.uknih.gov These mice show progressive gait abnormalities, loss of motor skills by 20 weeks, and cerebellar atrophy. ox.ac.uk Furthermore, CRISPR/Cas9 has been employed to generate a knock-in model that carries a human missense mutation in exon 14 of Glb1, corresponding to a late-infantile GM1 gangliosidosis patient. frontiersin.org These models are invaluable for studying disease progression and for testing the efficacy of novel therapeutic strategies, including gene therapy. umassmed.edunih.gov
Interactive Data Table: Genetically Engineered Mouse Models of GM1 Gangliosidosis
| Model Type | Genetic Modification | Key Phenotypes | Relevance to Human Disease | References |
| Glb1 Knockout | Homologous recombination in exon 6 or 15 | Progressive neurodegeneration, tremor, ataxia | Infantile/Juvenile-onset GM1 gangliosidosis | frontiersin.org |
| Glb1 Knockout | CRISPR/Cas9 deletion in exon 8 | Profound neurocognitive impairment | GM1 gangliosidosis | frontiersin.org |
| Glb1 Knockout | TALENs targeting exon 15 | Axonal swelling, myelin loss, abnormal neuronal electrophysiology | GM1 gangliosidosis | frontiersin.orgtiho-hannover.de |
| Glb1 Knockout | CRISPR/Cas9 deletions in exons 2 and 6 | Progressive gait abnormalities, motor skill loss, cerebellar atrophy | Type II GM1 gangliosidosis | ox.ac.uknih.gov |
| Glb1 Knock-in | CRISPR/Cas9 introduction of human missense mutation in exon 14 | --- | Late-infantile GM1 gangliosidosis | frontiersin.org |
Mouse Models of Neurodegenerative Diseases (e.g., PD, Rett Syndrome, HD)
Beyond GM1 gangliosidosis, mouse models of other neurodegenerative diseases have been crucial in elucidating the broader neuroprotective and therapeutic potential of GM1 ganglioside.
In the context of Parkinson's Disease (PD) , a mouse model with a partial deficiency of GM1, created by heterozygous disruption of the B4galnt1 gene, exhibits key neuropathological features of PD, including motor and non-motor symptoms. bohrium.comnih.gov These non-motor symptoms affect the gastrointestinal, sympathetic cardiac, and cerebral cognitive systems. bohrium.com Treatment of these mice with a synthetic form of GM1 has been shown to ameliorate these symptoms. bohrium.com Furthermore, studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced mouse model of PD have demonstrated that GM1 administration can rescue damaged dopamine (B1211576) neurons and increase striatal dopamine levels. plos.org Intranasal delivery of GM1 in a transgenic mouse model overexpressing α-synuclein, a protein central to PD pathology, reduced intracellular α-synuclein levels and enhanced the expression of tyrosine hydroxylase, a key enzyme in dopamine synthesis. mdpi.com
For Huntington's Disease (HD) , several mouse models, including the R6/2, Q140, and YAC128 mice, have been used to demonstrate the disease-modifying effects of GM1. nih.govembopress.org Studies have shown that brain ganglioside levels are reduced in HD models. nih.govembopress.orgnih.gov Administration of exogenous GM1 in these models has been found to decrease the levels of the toxic mutant huntingtin protein, slow neurodegeneration and white matter atrophy, and improve motor, psychiatric-like, and cognitive functions. nih.govembopress.orgnih.govfrontiersin.orgresearchgate.net
While specific mouse models of Rett Syndrome were not detailed in the provided search results in the context of this compound research, the established role of gangliosides in neuronal function and development suggests that such models would be valuable for future investigations.
Interactive Data Table: GM1 Research in Mouse Models of Neurodegenerative Diseases
| Disease | Mouse Model | Key Findings Related to GM1 | References |
| Parkinson's Disease | B4galnt1+/- (partial GM1 deficiency) | Recapitulates motor and non-motor PD symptoms; ameliorated by synthetic GM1. | bohrium.comnih.govmdpi.com |
| Parkinson's Disease | MPTP-induced | GM1 administration rescued damaged dopamine neurons and increased striatal dopamine. | plos.org |
| Parkinson's Disease | α-synuclein transgenic | Intranasal GM1 reduced α-synuclein levels and enhanced tyrosine hydroxylase expression. | mdpi.com |
| Huntington's Disease | R6/2, Q140, YAC128 | GM1 administration decreased mutant huntingtin levels, slowed neurodegeneration, and improved motor and cognitive functions. | nih.govembopress.orgnih.govfrontiersin.orgresearchgate.net |
Other Mammalian Models (e.g., Rat, Cat, Monkey Models of Neurological Conditions)
Besides mice, other mammalian models have provided critical insights into GM1 ganglioside function and pathology, particularly due to their closer anatomical and physiological resemblance to humans in some aspects.
Cat models of GM1 gangliosidosis have been identified and are considered to closely replicate the human juvenile form of the disease. frontiersin.orgarvojournals.orgucdavis.eduoup.com These naturally occurring models have been extensively used in preclinical studies, especially for evaluating gene therapies. nih.govfrontiersin.org For instance, AAV-mediated gene therapy has been shown to be effective in feline models, forming a critical step towards clinical trials in humans. dovepress.com
Non-human primate models are invaluable for translational research, particularly for assessing the safety and efficacy of therapies intended for human use. In the context of PD, preclinical studies in MPTP-lesioned monkeys have provided strong support for the therapeutic potential of GM1. mdpi.com Furthermore, non-human primates have been essential for studying the biodistribution of gene therapy vectors, such as AAVrh10, designed to treat GM1 gangliosidosis. nih.gov Studies have demonstrated that administration of these vectors into the cerebrospinal fluid can lead to widespread distribution of the β-galactosidase enzyme in the brain. nih.govamegroups.org The ability of exogenously administered GM1 to cross into the non-human primate brain has also been investigated. researchgate.net
While specific rat models were not extensively detailed in the provided search results for this compound research, they remain a staple in neuroscience for modeling various neurological conditions and would be applicable for studying the fundamental roles of GM1.
Interactive Data Table: Other Mammalian Models in GM1 Research
| Animal Model | Neurological Condition | Key Research Contributions | References |
| Cat | GM1 Gangliosidosis | Naturally occurring model closely resembling human juvenile form; used extensively for gene therapy preclinical studies. | dovepress.comnih.govfrontiersin.orgarvojournals.orgucdavis.eduoup.com |
| Monkey | Parkinson's Disease (MPTP model) | Demonstrated therapeutic potential of GM1. | mdpi.com |
| Monkey | GM1 Gangliosidosis (Gene Therapy) | Assessed biodistribution and safety of AAV gene therapy vectors. | nih.govamegroups.org |
| Monkey | General Neuroscience | Investigated brain uptake of exogenous GM1. | researchgate.net |
Biochemical and Biophysical Techniques for this compound Analysis
Lipidomics and Glycomics Approaches
Lipidomics and glycomics are powerful systems-level approaches that enable the comprehensive analysis of lipids and glycans, respectively. In the study of GM1 ganglioside, these techniques are essential for quantifying its levels and identifying related molecules in complex biological samples. For example, in mouse models of GM1 gangliosidosis, these approaches are used to measure the progressive accumulation of GM1 and its asialo-derivative, GA1, in the brain. nih.gov This allows researchers to correlate the biochemical changes with the pathological and clinical progression of the disease. Furthermore, glycomics can be applied to glycan microarray screening, a high-throughput method to identify the binding specificity of proteins to a wide array of carbohydrates, including GM1 and its variants. asm.orgpnas.orgnih.govnih.gov
Structural Analysis Techniques (e.g., Protein Crystallography, Molecular Dynamics Simulation)
Understanding the three-dimensional structure of GM1 and its interactions with other molecules at an atomic level is crucial for deciphering its biological functions.
Protein X-ray crystallography has been successfully used to determine the high-resolution structure of proteins in complex with the carbohydrate portion of GM1. A notable example is the crystal structure of the simian virus 40 (SV40) capsid protein VP1 bound to the GM1 oligosaccharide. pnas.orgnih.govnih.gov This revealed that the receptor binds in a shallow groove on the capsid surface and recognizes a specific conformation of GM1 that is predominant in solution. pnas.orgnih.gov Such structural data provide a basis for understanding binding specificity. pnas.org
Molecular dynamics (MD) simulations complement experimental techniques by providing insights into the dynamic behavior of GM1 within a membrane environment. MD simulations have been used to study GM1 embedded in lipid bilayers like dimyristoyl phosphatidylcholine (DMPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). tandfonline.comacs.orgacs.orgnih.gov These simulations show how GM1 influences the local properties of the membrane and how its flexible oligosaccharide headgroup is oriented at the membrane-water interface. tandfonline.comacs.orgacs.orgnih.gov For instance, simulations revealed that the pentasaccharide headgroup of GM1 has specific conformations, with some sugar residues lying on the lipid surface while the sialic acid residue extends into the aqueous phase. tandfonline.com MD simulations have also been employed to investigate the initial interactions of multiple amyloid-beta peptides with GM1-containing membranes, providing insights into the molecular events that may trigger neurodegenerative processes. jst.go.jp
Receptor Binding and Interaction Studies (e.g., Glycan Array Screening, Isothermal Titration Calorimetry, Photolabeling, Molecular Docking)
A variety of biophysical techniques are employed to characterize the binding affinity, specificity, and thermodynamics of GM1 interactions.
Glycan array screening involves immobilizing a large number of different glycans on a surface to probe the binding of proteins or viruses. This technique has been instrumental in demonstrating the high specificity of SV40 for GM1. asm.orgpnas.orgnih.govnih.gov These arrays can compare binding to GM1 with binding to other related gangliosides, confirming the narrow specificity of certain interactions. nih.gov
Photolabeling utilizes a photo-reactive version of a ligand to covalently crosslink to its binding partner upon exposure to light. This technique has been used with a tritium-labeled, nitrophenylazide-containing GM1 oligosaccharide to demonstrate a direct interaction with the extracellular domain of the TrkA receptor, a key player in neuronal differentiation. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is often used in conjunction with structural data from crystallography or NMR. Docking analyses have been used to visualize the interaction between the GM1 oligosaccharide and the TrkA-nerve growth factor complex, suggesting that GM1 can act as a bridge to stabilize the complex. nih.govnih.govunimi.itresearchgate.net It has also been used to model the interaction of GM1 with the SV40 VP1 protein, helping to rationalize the observed binding specificity. asm.org
Interactive Data Table: Biochemical and Biophysical Techniques for GM1 Analysis
| Technique | Purpose | Example Application in GM1 Research | References |
| Lipidomics/Glycomics | Quantify GM1 and related molecules in complex samples. | Measuring GM1/GA1 accumulation in GM1 gangliosidosis mouse models. | nih.gov |
| X-ray Crystallography | Determine high-resolution 3D structure of GM1-protein complexes. | Solving the structure of SV40 VP1 bound to the GM1 oligosaccharide. | pnas.orgnih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Study the dynamic behavior of GM1 in a membrane environment. | Simulating GM1 in DMPC/DOPC bilayers to understand its conformation and effect on the membrane. | tandfonline.comacs.orgacs.orgnih.govjst.go.jp |
| Glycan Array Screening | Assess binding specificity to a wide range of glycans. | Demonstrating the narrow specificity of SV40 binding to GM1. | asm.orgpnas.orgnih.govnih.gov |
| Isothermal Titration Calorimetry (ITC) | Measure thermodynamic parameters (affinity, enthalpy) of binding. | Quantifying the binding affinity of cholera toxin and SV40 to GM1. | pnas.orgnih.govcnr.itcapes.gov.brnih.govacs.org |
| Photolabeling | Identify direct binding partners. | Showing direct interaction between GM1 oligosaccharide and the TrkA receptor. | nih.gov |
| Molecular Docking | Predict the binding orientation of GM1 to its receptor. | Modeling the interaction of GM1 oligosaccharide with the TrkA-NGF complex. | asm.orgnih.govnih.govunimi.itresearchgate.net |
Gene Expression and Proteomic Profiling (e.g., Single-Nucleus RNA Sequencing, Western Blotting)
Advanced molecular techniques have become indispensable in unraveling the complex pathobiology of GM1 gangliosidosis. Gene expression profiling and proteomic analysis, in particular, offer profound insights into the cellular and molecular perturbations that occur as a result of this compound accumulation.
Single-Nucleus RNA Sequencing (snRNA-seq) has emerged as a powerful tool for dissecting the heterogeneity of cellular responses within the central nervous system (CNS) in GM1 gangliosidosis. By analyzing the transcriptomes of individual nuclei, researchers can identify cell-type-specific changes in gene expression in both neurons and glial cells. nih.govmdpi.com A study employing snRNA-seq on brain tissues from a mouse model of GM1 gangliosidosis revealed significant alterations in pathways related to neurodegenerative processes, oxidative phosphorylation, and neuroactive ligand-receptor interactions. nih.govmdpi.com
Interestingly, this research indicated that the disruption of neurotransmitter systems and neuronal circuitry played a more significant role in the pathology than neuroinflammatory responses. nih.gov In 16-week-old GM1 gangliosidosis model mice, there was no evidence of microglial or astrocyte activation or an increase in the expression of genes related to innate immunity. nih.govmdpi.com This suggests that neurodegeneration may precede a pronounced inflammatory response, instead promoting glial cell clearance. nih.govmdpi.com The study successfully identified six major cell types in the brain tissue and found no significant changes in their proportions between GM1 and wild-type mice, further highlighting the specific nature of the gene expression changes. nih.govmdpi.comresearchgate.net
Western Blotting is a widely used proteomic technique to detect and quantify specific proteins. In the context of GM1 gangliosidosis research, it has been instrumental in assessing the levels of key proteins and identifying potential ganglioside-binding proteins. nih.govbiocompare.comloinc.orgescholarship.org For instance, Western blotting has been used to identify potential ganglioside binding proteins with molecular weights of 93, 66, 57, and 45 kDa in mammalian tissues. nih.gov This technique is also crucial for studying the expression and stability of the β-galactosidase enzyme and the elastin-binding protein (EBP), both of which are encoded by the GLB1 gene. escholarship.orgresearchgate.net Mutations in GLB1 can affect the stability and function of these proteins, and Western blotting allows for the direct visualization of these effects. escholarship.org Furthermore, this method is employed in the characterization of antibodies developed to recognize GM1 ganglioside, which are valuable tools for various research applications. uiowa.edu
Interactive Data Table: Key Gene Expression and Proteomic Findings in GM1 Gangliosidosis
| Methodology | Model/System | Key Findings | Significance | Citations |
| Single-Nucleus RNA Sequencing (snRNA-seq) | GM1 gangliosidosis mouse model brain tissue | Altered gene expression in neurodegenerative pathways, oxidative phosphorylation, and neuroactive ligand-receptor interactions. Disruption of neurotransmitter systems is more prominent than neuroinflammation. No significant changes in cell proportions. | Provides a detailed, cell-type-specific understanding of the molecular pathology, suggesting neurodegeneration precedes significant inflammation. | nih.govmdpi.comresearchgate.netresearchgate.netdntb.gov.ua |
| Western Blotting | Mammalian tissues | Identification of potential ganglioside binding proteins (93, 66, 57, 45 kDa). | Helps to identify proteins that may interact with GM1 and play a role in its function or pathology. | nih.gov |
| Western Blotting | Fibroblasts from GM1 gangliosidosis patients | Analysis of β-galactosidase and Elastin Binding Protein (EBP) levels and stability. | Demonstrates how specific GLB1 mutations affect the encoded proteins, aiding in genotype-phenotype correlations. | escholarship.org |
| RT-PCR Assay | GM1 gangliosidosis patients | Development of an assay to profile GLB1 gene expression. | Allows for the correlation of genetic mutations with mRNA levels and clinical phenotypes. | researchgate.net |
| Proteomic Profiling (General) | Various cancer cell lines | Profiling of ganglioside expression, including GM1, GM2, and GM3. | Reveals the diversity of ganglioside expression in different cell types and their potential roles in cancer. | nih.govmdpi.com |
Imaging Techniques for Cellular Pathology (e.g., Transmission Electron Microscopy, Magnetic Resonance Spectroscopy, MRI)
A variety of imaging techniques are crucial for visualizing the structural and metabolic consequences of this compound accumulation at both the cellular and macroscopic levels.
Transmission Electron Microscopy (TEM) provides ultrastructural details of cellular pathology. In GM1 gangliosidosis, TEM studies of affected tissues, such as neurons, hepatocytes, and renal epithelial cells, reveal the characteristic accumulation of storage material within enlarged lysosomes. nih.gov In neurons, these lysosomes often contain concentric whorls and stacks of lamellae, which are the stored GM1 gangliosides. nih.gov Examination of skin biopsies from patients has also shown membrane-bound clear vacuoles in fibroblasts and eccrine gland epithelial cells. medicaljournals.se TEM has also been used to visualize the ultrastructural localization of GM1 on the cell membrane by using cholera toxin as a specific probe. pnas.org
Magnetic Resonance Imaging (MRI) is a non-invasive neuroimaging technique that reveals macroscopic structural changes in the brain. In patients with GM1 gangliosidosis, MRI findings can include brain atrophy, abnormalities in the white matter and basal ganglia, and delayed myelination. ajnr.orgresearchgate.netindianpediatrics.net Specific findings can vary depending on the clinical form of the disease. For example, in late infantile GM1 gangliosidosis, MRI may show evidence of paramagnetic ion accumulation in the globus pallidus. ajnr.org T2-weighted images often show hyperintensities (increased signal) in the white matter and basal ganglia. medlink.comneurology.org Quantitative volumetric MRI studies have shown distinct patterns of brain disease progression between infantile and juvenile forms of gangliosidoses, with infantile forms often showing macrocephaly and a rapid increase in intracranial volume. scienceopen.com
Magnetic Resonance Spectroscopy (MRS) is a specialized MRI technique that provides insights into the metabolic changes occurring within brain tissue. In GM1 gangliosidosis, MRS can detect a decrease in the N-acetylaspartate (NAA) to creatine (B1669601) (Cr) ratio, which is indicative of neuronal or axonal loss. nih.govfrontiersin.org Conversely, an increase in the choline (B1196258) (Cho) to Cr ratio is often observed, which may reflect changes in membrane turnover or gliosis. medlink.comnih.gov These metabolic changes can be detected in various brain regions, including the thalamus. medlink.comnih.gov
Interactive Data Table: Imaging Findings in this compound Studies
| Imaging Technique | Key Findings in GM1 Gangliosidosis | Significance | Citations |
| Transmission Electron Microscopy (TEM) | Enlarged lysosomes with concentric lamellar structures in neurons. Membrane-bound vacuoles in fibroblasts and eccrine gland cells. | Confirms the lysosomal storage nature of the disease at a subcellular level. | nih.govmedicaljournals.sebmj.com |
| Magnetic Resonance Imaging (MRI) | Brain atrophy, white matter abnormalities, basal ganglia abnormalities (e.g., hyperintensities on T2-weighted images), delayed myelination. Paramagnetic ion accumulation in the globus pallidus in some cases. | Provides a macroscopic view of the neurodegenerative process and helps in the differential diagnosis. | ajnr.orgresearchgate.netindianpediatrics.netmedlink.comneurology.orgscienceopen.comoup.com |
| Magnetic Resonance Spectroscopy (MRS) | Decreased N-acetylaspartate/Creatine (NAA/Cr) ratio. Increased Choline/Creatine (Cho/Cr) ratio. | Indicates neuronal loss/dysfunction and altered membrane metabolism, serving as a potential biomarker for disease progression. | researchgate.netmedlink.comnih.govfrontiersin.org |
Development and Application of Synthetic this compound Analogs and Probes
The synthesis of this compound analogs and probes has been instrumental in advancing our understanding of its biological functions and interactions. These synthetic molecules are designed to mimic the natural ganglioside but often incorporate modifications that facilitate their study.
Researchers have developed various synthetic analogs of GM1, including those with fluorescent tags or photoreactive groups. For instance, a short acyl chain fluorescent derivative, N-(6-(4-nitrobenz-2-oxa-1,3-diazole-7-yl)-aminohexanoyl)-GM1 (C6-NBD-GM1), has been used to study the endocytosis and intracellular transport of GM1 in neurons. biologists.com Another example is the synthesis of a photoreactive, radioiodinatable derivative of the GM1 oligosaccharide, which can be used to identify and characterize GM1-binding proteins. nih.gov When tested with cholera toxin, a protein that specifically binds to GM1, this probe was shown to label only the binding subunit of the toxin, demonstrating its specificity. nih.gov
Furthermore, chemo-enzymatic methods have been employed to create a range of synthetic ganglioside analogs, including divalent, tetravalent, and octavalent forms of GM1. fao.orgcore.ac.uk These multivalent structures have shown significantly enhanced binding affinities for proteins like the cholera toxin B-subunit, highlighting the importance of multivalency in ganglioside interactions. fao.orgcore.ac.uk Deuterium-labeled synthetic analogs of GM1 have also been created for use in metabolic studies, allowing for precise tracking and quantification. avantiresearch.com
These synthetic tools are not only valuable for basic research but also hold potential for diagnostic and therapeutic applications. For example, synthetic ganglioside analogs have been used in modified ELISAs for the detection of toxins and antibodies. fao.orgcore.ac.uk The development of membrane-permeable analogs like LIGA20, which can cross the blood-brain barrier more efficiently, opens up possibilities for therapeutic interventions in neurodegenerative diseases. unimi.it
Future Directions in Gm1 Ganglioside Research
Elucidating Unresolved Mechanisms of GM1-Ganglioside Action in Health and Disease
Despite significant progress, a complete understanding of the molecular mechanisms underlying GM1's diverse functions remains elusive. mdpi.comfrontiersin.org A primary focus for future research will be to unravel the precise ways in which GM1 exerts its neurotrophic and neuroprotective effects. trbchemedica.commdpi.com While it is known that GM1 can potentiate the effects of neurotrophins like nerve growth factor (NGF) by interacting with their receptors, the exact nature of this interaction and the subsequent signaling cascades are not fully defined. mdpi.comnih.gov Key questions remain regarding whether the entire GM1 molecule, including both its ceramide and oligosaccharide portions, is necessary for these interactions. mdpi.com
Furthermore, the mechanisms by which GM1 protects neurons from various insults, such as glutamate-induced excitotoxicity, oxidative stress, and apoptosis, require further investigation. nih.gov While GM1's role in modulating calcium homeostasis and mitochondrial function has been implicated, the specific molecular players and pathways involved need to be identified. mdpi.com Understanding these fundamental processes is crucial for harnessing the full therapeutic potential of GM1 in neurodegenerative conditions.
Investigation of this compound Interplay with Diverse Cellular Components and Pathways
GM1 does not function in isolation; its effects are mediated through complex interactions with a multitude of cellular components and signaling pathways. nih.gov Future research will need to map these intricate networks in greater detail. A key area of interest is the interaction of GM1 with other membrane lipids and proteins within lipid rafts. nih.gov These specialized membrane microdomains serve as platforms for signal transduction, and understanding how GM1 organizes and influences the components within these rafts is critical. nih.gov
The interplay between GM1 and various receptors is another crucial area of study. For instance, GM1 has been shown to interact with the fibroblast growth factor 2 (FGF2) receptor, acting as a co-receptor to promote its biological activity. pnas.org Similarly, its interaction with galectin-1, a protein involved in cell adhesion and proliferation, has been identified. ahajournals.org A comprehensive "interactome" of GM1, detailing its binding partners and the functional consequences of these interactions, would provide invaluable insights.
Furthermore, the influence of GM1 on intracellular signaling cascades, such as the Ras protein signal transduction and small GTPase-mediated pathways, needs to be explored more deeply. mdpi.comnih.gov Recent studies have also highlighted the role of GM1 in modulating microglial function, including their phagocytic activity, migration, and inflammatory responses, opening up new avenues for research into its role in neuroinflammation. biorxiv.org
Advancements in Understanding this compound-Mediated Cellular Pathogenesis
The accumulation of GM1 ganglioside is the hallmark of GM1 gangliosidosis, a devastating lysosomal storage disorder. nih.gov While the primary genetic defect is known, the downstream pathogenic cascade leading to neurodegeneration is not fully understood. frontiersin.org Future research will focus on elucidating the precise cellular and molecular events triggered by GM1 accumulation.
A key pathogenic mechanism that warrants further investigation is the induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. frontiersin.orgresearchgate.net The accumulation of GM1 in the ER is thought to disrupt calcium homeostasis, leading to the activation of cell death pathways. frontiersin.orgresearchgate.net Further studies are needed to dissect the specific components of the UPR involved and to identify potential therapeutic targets within this pathway.
Moreover, the impact of GM1 accumulation on various cellular processes, including autophagy, mitochondrial function, and synaptic integrity, requires deeper exploration. mdpi.comnih.gov Single-nucleus transcriptomic analyses of GM1 gangliosidosis models are beginning to reveal cell-type-specific changes in gene expression, highlighting the complex interplay of different cell types in the disease process. mdpi.comnih.gov These approaches will be instrumental in building a comprehensive picture of GM1-mediated pathogenesis.
Exploration of Novel Modulators of this compound Metabolism and Function
The therapeutic potential of modulating GM1 levels and function has driven the search for novel small molecules and other therapeutic agents. One established approach is substrate reduction therapy (SRT), which aims to decrease the production of GM1. nih.gov For instance, the compound miglustat (B1677133) has shown some effectiveness in reducing GM1 accumulation. frontiersin.org Another compound, N-butyl-deoxygalactonojirimycin (NB-DGJ), has also demonstrated potential in preclinical models. nih.gov
The table below summarizes some of the key modulators of GM1 metabolism and function that are currently being investigated:
| Modulator | Mechanism of Action | Potential Therapeutic Application | Reference |
| Miglustat | Inhibits glucosylceramide synthase, reducing the synthesis of GM1. | GM1 Gangliosidosis | frontiersin.org |
| N-butyl-deoxygalactonojirimycin (NB-DGJ) | Inhibits glucosylceramide synthase. | GM1 Gangliosidosis | nih.gov |
| Amodiaquine (B18356) | Activates autophagy, leading to reduced GM1 accumulation. | GM1 Gangliosidosis | researchgate.netnih.gov |
| Thiethylperazine (B1681299) | Activates autophagy, leading to reduced GM1 accumulation. | GM1 Gangliosidosis | researchgate.netnih.gov |
| L-t-PDMP | Stimulates the ganglioside biosynthetic pathway. | Neuroprotection | biorxiv.org |
| GENZ-123346 | Inhibits ganglioside synthesis. | Research tool to study ganglioside function | biorxiv.org |
Future research will focus on identifying more potent and specific modulators of GM1 metabolism. High-content drug screening platforms are being utilized to identify new compounds that can reduce GM1 accumulation or enhance its beneficial functions. nih.gov For example, recent screens have identified amodiaquine and thiethylperazine as potential drug candidates that reduce GM1 levels by activating autophagy. researchgate.netnih.gov
Furthermore, the development of pharmacological chaperones that can enhance the activity of the deficient β-galactosidase enzyme in GM1 gangliosidosis represents another promising therapeutic avenue. nih.gov The exploration of gene therapy to deliver a functional copy of the GLB1 gene is also an active area of research. nih.gov
Q & A
Q. What are the key structural features of GM1-ganglioside that influence its biological activity?
this compound is a glycosphingolipid with a ceramide backbone linked to a complex oligosaccharide chain containing sialic acid (Neu5Ac). Its biological activity depends on the spatial arrangement of carbohydrate moieties (GalNAc, Gal, Neu5Ac) and ceramide composition. Structural validation typically employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm glycosidic linkages and sialylation patterns .
Q. Which experimental models are most validated for studying GM1’s role in neurodegenerative diseases?
- In vivo models :
- Middle cerebral artery occlusion (MCAO) in rats : Used to assess GM1’s neuroprotective effects in ischemic stroke, with outcomes measured via infarction volume, neurological function scores, and autophagy markers (LC3-II, p62) .
- β-Galactosidase knockout mice (bGal−/−) : Recapitulate GM1-gangliosidosis pathology, showing GM1 accumulation, neurodegeneration, and behavioral deficits (tremor, ataxia) .
Q. What standardized methodologies are used to quantify this compound levels in biological samples?
- Thin-layer chromatography (TLC) : For preliminary separation of gangliosides.
- High-performance liquid chromatography (HPLC) : Paired with MS for precise quantification.
- Immunofluorescence/Western blotting : Detects GM1 accumulation in tissues using anti-GM1 antibodies or autophagy-related proteins (e.g., Beclin-1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in GM1’s efficacy across neurological models (e.g., neuroprotection vs. null effects)?
Contradictions often arise from:
- Dosage variability : Neuroprotection in MCAO rats is dose-dependent (optimal at 50 mg/kg), while underpowered cardiac surgery trials used unclear dosing .
- Model-specific pathways : GM1 inhibits autophagy in stroke but may not modulate excitatory amino acids in cardiac ischemia.
- Solution : Conduct dose-response studies, validate findings across multiple models, and use pathway-specific inhibitors (e.g., Tat–Beclin-1 to test autophagy dependence) .
Q. What advanced techniques are recommended for tracking GM1 metabolism and distribution in vivo?
- Radiolabeled GM1 tracers : e.g., ³H- or ¹⁴C-labeled GM1, combined with autoradiography.
- Liquid chromatography-tandem MS (LC-MS/MS) : Quantifies GM1 and its metabolites (e.g., GA1 glycosphingolipid) in CNS tissues .
- Multi-photon imaging : Visualizes GM1 localization in neuronal membranes using fluorescent analogs.
Q. What strategies mitigate confounding variables in preclinical GM1 studies?
- Control for physiological variables : Monitor heart rate, blood glucose, and arterial blood gases to ensure consistency .
- Blinded outcome assessment : Reduces bias in neurological scoring and histopathology.
- Replicate across species : Compare rodent data with non-human primate models for translational relevance.
Q. How can researchers optimize in vitro models to study GM1’s role in axonal regeneration?
- Ganglioside supplementation : Use bovine brain-derived GM1 (10–50 µg/mL) in culture media.
- Biochemical readouts : Measure ornithine decarboxylase activity as a proxy for axonal growth .
- Co-culture systems : Combine neurons with glial cells to mimic the endogenous GM1 microenvironment.
Critical Analysis and Future Directions
Q. Why do some clinical trials fail to replicate GM1’s preclinical neuroprotective effects?
- Timing of administration : Preclinical studies often administer GM1 immediately post-injury, whereas clinical delays reduce efficacy.
- Heterogeneous patient populations : Genetic variability in β-galactosidase activity or GM1 metabolism may require personalized dosing .
- Recommendation : Use adaptive trial designs and biomarker stratification (e.g., autophagy markers).
Q. What novel mechanisms of GM1 are emerging beyond autophagy modulation?
- ER stress regulation : GM1 accumulation in βGal−/− mice disrupts ER calcium homeostasis, triggering apoptosis. Chelators (e.g., BAPTA-AM) can test this pathway .
- Lipid raft dynamics : GM1 modulates membrane receptor clustering (e.g., TrkA). Super-resolution microscopy (STED/PALM) can visualize nanoscale changes.
Q. What interdisciplinary approaches could enhance GM1 research?
- Glycoengineering : Synthesize GM1 analogs with modified sialic acid residues to improve blood-brain barrier penetration.
- Systems biology : Integrate transcriptomic (RNA-seq) and lipidomic datasets to map GM1’s interactome.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
